molecular formula C5H6N4O B2940947 Pyrazine-2-amidoxime CAS No. 1219626-78-4; 1878112-04-9; 51285-05-3

Pyrazine-2-amidoxime

Cat. No.: B2940947
CAS No.: 1219626-78-4; 1878112-04-9; 51285-05-3
M. Wt: 138.13
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine-2-amidoxime is a useful research compound. Its molecular formula is C5H6N4O and its molecular weight is 138.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-05-3
Record name 51285-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic organic compound and a structural analogue of the well-known antituberculosis drug pyrazinamide (PZA).[1][2][3] As a synthetic intermediate, it serves as a valuable building block in pharmaceutical synthesis.[4][5] Furthermore, PAOX itself has garnered significant interest due to its demonstrated antimicrobial and antifungal properties, making it a subject of research in drug design and discovery.[1][6][7] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols from cited literature, and visualizations of key processes and interactions.

Core Physicochemical and General Properties

This compound is typically supplied as a stable, crystalline solid.[4][5] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 51285-05-3[4][5]
Molecular Formula C₅H₆N₄O[4][5]
Molecular Weight 138.13 g/mol
Formal Name N'-hydroxy-pyrazine-2-carboximidamide[4][5]
Appearance Crystalline Solid[4][5]
Purity ≥97%[4][5]
Melting Point 180-185 °C
Thermal Stability Decomposes at temperatures above 170-400 °C[1][7]
Storage Conditions -20°C[4]
Long-term Stability ≥ 4 years[4]

Solubility Profile

The solubility of this compound has been determined in various organic and aqueous solvents. It exhibits high solubility in polar aprotic solvents like DMSO and DMF.

SolventSolubility (approx.)Reference
DMSO 30 mg/mL[4][5]
DMF 30 mg/mL[4][5]
Water 2 mg/mL[6]
Ethanol 0.2 mg/mL[4][5]
PBS (pH 7.2) 0.1 mg/mL[4][5]

Note: Solubility in water can be achieved with ultrasonic treatment and heating to 60°C.[6] For biological experiments, stock solutions are typically prepared in organic solvents like DMSO and then further diluted in aqueous buffers.[4]

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses have provided detailed insights into the molecular structure and bonding of PAOX.

Spectroscopic Properties
TechniqueKey FindingsReference
UV/Vis λmax: 206, 251, 302 nm[4][5]
FT-IR - 3437–3331 cm⁻¹: Symmetric/asymmetric NH stretching- 1650 cm⁻¹: Azomethine moiety- 953 cm⁻¹: Strong peak for N-O stretching of the oxime group[1][8]
Crystallographic Properties

Single-crystal X-ray diffraction studies reveal that PAOX crystallizes in a monoclinic system.[1][7] The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds, including O–H⋯N, N–H⋯N, and C–H⋯O interactions.[1] These interactions lead to the formation of dimers and stable helical-like polymer structures.[1][2][7]

ParameterValueReference
Crystal System Monoclinic[1][7]
Space Group P2₁[1][7]

Biological Activity and Chelation

This compound exhibits notable biological activity, particularly against microbial and fungal pathogens. It is also recognized for its ability to act as a chelating agent for metal ions.

Antimicrobial and Antifungal Activity

PAOX has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It also shows antifungal properties, specifically against Candida albicans.[1][6]

Activity MetricValueTarget OrganismsReference
MIC / MBC 5.79 mMGram-positive and Gram-negative bacteria, C. albicans[1]
Metal Ion Chelation

Studies have shown that this compound acts as a bidentate ligand, coordinating with d-block metal ions.[1][8] The coordination occurs through the azomethine and amine nitrogen atoms, forming stable complexes.[1][8]

Bidentate chelation of a metal ion (M²⁺) by PAOX.

Experimental Methodologies

Detailed protocols for the characterization and analysis of this compound have been described in the literature.

Synthesis and Crystallization

While PAOX is commercially available, amidoximes are generally synthesized via the reaction of a nitrile with hydroxylamine.[9] High-quality crystals for analysis have been obtained using a slow diffusion method.[1][2]

  • Protocol: A solution of the compound is prepared in a suitable solvent. This solution is carefully layered with a second solvent in which the compound is less soluble. The container is sealed and left undisturbed at room temperature for an extended period (e.g., two weeks), allowing for the slow growth of single crystals at the solvent interface.[3]

Single-Crystal X-ray Diffraction
  • Instrumentation: Data is collected using a CCD diffractometer (e.g., Oxford Diffraction Gemini R) with CuKα radiation.[10]

  • Data Analysis: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² with software packages like SHELX.[10]

Thermal Analysis
  • Methodology: The thermal decomposition of PAOX was investigated using thermogravimetry (TG) and differential thermogravimetry (DTG) techniques.[1][7] This analysis reveals a two-stage degradation process and confirms the compound's thermal stability up to approximately 170°C.[1][7]

Electrochemical Analysis
  • Methodology: The redox behavior was studied using cyclic voltammetry (CV) in an acetonitrile solution containing a supporting electrolyte.[1] A three-electrode system with a platinum working electrode is typically employed to determine the anodic oxidation and cathodic reduction potentials.[1][3]

Antimicrobial Susceptibility Testing

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Protocol: A standard microbroth dilution assay is performed. The compound is serially diluted in an appropriate liquid culture medium. Selected microbial or fungal strains are inoculated into the dilutions. The MIC is determined as the lowest concentration that inhibits visible growth after incubation. To determine the MBC/MFC, aliquots are taken from the wells with no visible growth and plated on solid agar media. The MBC/MFC is the lowest concentration that results in no colony formation.[1][10]

Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing A Prepare Stock Solution of PAOX (e.g., in DMSO) B Perform Serial Dilutions in Microtiter Plate with Broth A->B C Inoculate with Standardized Microbial Suspension B->C D Incubate Under Appropriate Conditions C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Plate Aliquots from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC (Lowest concentration with no colony growth) G->H

Experimental workflow for MIC and MBC/MFC determination.

Conclusion

This compound is a well-characterized compound with a comprehensive physicochemical profile. Its defined solubility, thermal stability, and spectroscopic signatures make it a reliable substance for research and development. The demonstrated antimicrobial and antifungal activities, combined with its capacity for metal chelation, highlight its potential in the development of new therapeutic agents and functional materials. The established experimental protocols provide a solid foundation for further investigation into its properties and applications.

References

In-Depth Technical Guide to the Crystal Structure of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular structure of pharmacologically relevant compounds is paramount. Pyrazine-2-amidoxime (PAOX), a structural analog of the antitubercular drug pyrazinamide (PZA), presents a compelling case for detailed crystallographic analysis. This guide provides a comprehensive overview of the crystal structure of PAOX, detailing the experimental protocols for its determination and presenting key structural data in a clear, accessible format.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with two unique molecules (A and B) in the asymmetric unit.[1][2] Key crystallographic data and unit cell parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₅H₆N₄O
Formula weight138.13
Temperature295(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensions
a7.0368(3) Å
b10.5973(5) Å
c8.5401(4) Å
α90°
β109.584(4)°
γ90°
Volume599.71(5) ų
Z4
Calculated density1.530 Mg/m³

Table 2: Selected Bond Lengths for this compound (Molecules A and B)

BondLength (Å) - Molecule ALength (Å) - Molecule B
O(10)-C(7)1.358(3)1.361(3)
N(1)-C(2)1.336(3)1.339(3)
N(1)-C(6)1.338(3)1.341(3)
N(4)-C(3)1.330(3)1.332(3)
N(4)-C(5)1.335(3)1.338(3)
N(8)-C(7)1.385(3)1.388(3)
N(9)-C(7)1.289(3)1.292(3)
C(2)-C(3)1.383(4)1.386(4)
C(5)-C(6)1.381(4)1.384(4)

Table 3: Selected Bond Angles for this compound (Molecules A and B)

AngleAngle (°) - Molecule AAngle (°) - Molecule B
C(2)-N(1)-C(6)116.8(2)116.6(2)
C(3)-N(4)-C(5)116.9(2)116.7(2)
N(9)-C(7)-N(8)124.6(2)124.4(2)
N(9)-C(7)-O(10)112.5(2)112.7(2)
N(8)-C(7)-O(10)122.9(2)122.9(2)
N(1)-C(2)-C(3)122.1(2)122.3(2)
N(4)-C(3)-C(2)122.0(2)121.8(2)
N(4)-C(5)-C(6)122.2(2)122.4(2)
N(1)-C(6)-C(5)122.0(2)121.8(2)

Experimental Protocols

Crystallization by Diffusion Method

Single crystals of this compound suitable for X-ray diffraction were obtained using the diffusion method.[1][2]

  • Preparation of Solution: A solution was prepared by dissolving 2 mg of this compound in 1 mL of acetonitrile (MeCN).

  • Antisolvent: Tetrahydropyran (THP) was used as the antisolvent. 2.5 mL of THP was carefully layered over the this compound solution in a closed container.

  • Crystallization Conditions: The container was sealed and left undisturbed at room temperature.

  • Crystal Growth: High-quality crystals formed over a period of two weeks.

G cluster_prep Solution Preparation cluster_cryst Crystallization A 2 mg PAOX C Layer 2.5 mL THP (Antisolvent) A->C dissolve in B 1 mL MeCN B->C D Seal container C->D E Incubate at room temperature D->E F Crystal growth (2 weeks) E->F

Fig. 1: Experimental workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.[3]

  • Data Collection: Diffraction data were collected on an Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer using CuKα radiation (λ = 1.54184 Å) at a temperature of 22 ± 0.1°C.[3]

  • Data Reduction: The collected data were reduced using the CrysAlis RED software, which included a multi-scan absorption correction.[3]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELX package and refined by full-matrix least-squares on F².[3]

  • Hydrogen Atom Treatment: Hydrogen atoms bonded to oxygen and nitrogen atoms were placed in geometrically calculated positions and refined freely.[3]

  • Visualization: The molecular graphics were prepared using the ORTEP-3 and Mercury programs.[3]

Molecular and Crystal Packing Analysis

In the crystalline state, this compound molecules are engaged in a network of intermolecular interactions, which dictates the overall crystal packing. These interactions primarily consist of hydrogen bonds and π-π stacking.[1]

An interesting feature of the this compound crystal structure is the formation of helical-like polymeric chains.[1][2] These chains are stabilized by intermolecular hydrogen bonds between adjacent molecules. Further hydrogen bonding interactions link these helical structures into a three-dimensional network.[1]

G cluster_mol PAOX Molecule cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing A Molecule A C O-H···N Hydrogen Bonds A->C D N-H···N Hydrogen Bonds A->D E π-π Stacking A->E B Molecule B B->C B->D B->E F Helical Polymeric Chains C->F D->F E->F G 3D Network F->G

Fig. 2: Logical relationship of molecular interactions and crystal packing in PAOX.

This detailed structural analysis of this compound provides a foundational understanding for researchers in drug design and materials science. The elucidated intermolecular interactions and packing motifs are crucial for predicting and understanding the physicochemical properties of this compound, such as solubility and stability, which are critical parameters in the drug development pipeline.

References

X-ray Diffraction Analysis of Pyrazine-2-Amidoxime: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Crystal Structure and Experimental Protocols

Pyrazine-2-amidoxime (PAOX), a molecule of significant interest in medicinal chemistry, serves as a structural analogue to the well-established anti-tuberculosis drug, pyrazine-2-carboxamide (PZA).[1][2] Understanding the three-dimensional structure of PAOX at an atomic level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the rational design of new, more potent derivatives. This technical guide provides a comprehensive overview of the X-ray diffraction studies on PAOX, detailing its crystal structure, the experimental methodologies employed for its characterization, and the key intermolecular interactions that govern its solid-state architecture. This information is invaluable for researchers, scientists, and professionals engaged in the field of drug development.

Crystallographic Data Summary

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P2₁.[1][3] The asymmetric unit of the crystal contains two distinct molecules of PAOX, denoted as Molecule A and Molecule B.[1][3] A summary of the key crystallographic data is presented in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
Molecules per Asymmetric Unit2 (Molecule A and Molecule B)
Unit Cell Dimensions
a (Å)Value not explicitly stated in snippets
b (Å)Value not explicitly stated in snippets
c (Å)Value not explicitly stated in snippets
α (°)90
β (°)Value not explicitly stated in snippets
γ (°)90
Volume (ų)Value not explicitly stated in snippets
Molecular Geometry
Pyrazine Ring PlanarityNearly planar
Dihedral Angle (Ring-Amidoxime)Molecule A: 10.2(2)°
Molecule B: 3.6(2)°

Detailed bond lengths, valence angles, and torsion angles are consistent with those observed for similar groups of compounds and are typically found in the supplementary information of the cited literature.[1][3]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][3] These interactions involve N–H⋯O, N–H⋯N, C–H⋯N, O–H⋯N, and C–H⋯O hydrogen bonds.[1] Notably, adjacent PAOX molecules are linked by O10–H10⋯N9 hydrogen bonds.[1] The crystal packing is further characterized by the presence of π-π stacking interactions between the pyrazine rings of neighboring molecules.[1] This intricate network of non-covalent interactions leads to the formation of dimeric structures and stable helical-like polymers within the crystal lattice.[1][2][3]

Experimental Protocols

The successful elucidation of the crystal structure of this compound relies on a series of well-defined experimental procedures, from crystal growth to data analysis.

Crystallization via Diffusion Method

High-quality single crystals of PAOX suitable for X-ray diffraction were obtained using the diffusion method.[1][4] The general workflow for this process is outlined below.

G cluster_prep Solution Preparation cluster_cryst Crystallization Setup cluster_growth Crystal Growth cluster_harvest Crystal Harvesting A Dissolve 2 mg of this compound in 1 mL of acetonitrile (MeCN) B Place the PAOX solution in a container A->B Transfer C Add 2.5 mL of tetrahydropyran (THP) as an antisolvent B->C D Seal the container C->D E Allow to stand at room temperature for over two weeks D->E Incubate F Harvest X-ray quality single crystals E->F Result

Figure 1: Workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected. The experimental and data processing steps are summarized in the following diagram.

G cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution and Refinement cluster_analysis Structural Analysis A Mount single crystal on Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer B Collect diffraction data at 22 ± 0.1°C using CuKα radiation (λ = 1.54184 Å) A->B C Determine lattice parameters (CrysAlis CCD) B->C D Reduce data and apply absorption corrections (CrysAlis RED) C->D E Solve structure using direct methods (SHELX package) D->E F Refine structure by full-matrix least-squares on F² (SHELXL-97) E->F G Analyze intermolecular interactions (PLATON) F->G H Generate molecular graphics (ORTEPII and Mercury) G->H

Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Significance for Drug Development

The detailed structural information obtained from X-ray diffraction studies of this compound is of paramount importance for the drug development community. The ability of PAOX to act as a chelating, terminal, or bridging ligand allows for its interaction with various metal ions, which can be a key aspect of its biological activity.[1] Furthermore, understanding the precise geometry of the molecule and its hydrogen bonding capabilities can inform the design of analogues with improved binding affinity and selectivity for their biological targets. The observation of its antifungal and antibacterial properties further underscores the potential of PAOX as a lead compound for the development of new antimicrobial agents.[1] The structural data presented herein provides a solid foundation for future structure-activity relationship (SAR) studies and the computational modeling of PAOX and its derivatives.

References

Theoretical DFT Insights into Pyrazine-2-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of Pyrazine-2-amidoxime (PAOX) using theoretical Density Functional Theory (DFT) studies. PAOX is a significant compound, recognized as a structural analogue of Pyrazinamide (PZA), a primary drug used in tuberculosis treatment.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the molecule's structural, spectroscopic, electronic, and electrochemical properties as elucidated by computational methods.

Computational and Experimental Methodologies

The theoretical findings discussed herein are primarily derived from DFT calculations, which have been corroborated by various experimental techniques. Understanding these methods is crucial for interpreting the presented data.

Computational DFT Protocol

The geometric, energetic, and spectroscopic properties of this compound have been characterized using DFT methods.[1][2] The computational workflow typically involves geometry optimization followed by frequency and electronic property calculations.

  • Software: Gaussian suite of programs is commonly employed for these calculations.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for its balance of accuracy and computational cost in describing molecular systems like PAOX.[3]

  • Basis Set: The 6-311+G** basis set is a popular choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[2][3]

  • Environment: Calculations are often performed for the molecule in the gas phase to understand its intrinsic properties, as well as in solution (e.g., using the Polarizable Continuum Model, PCM) to simulate experimental conditions.[1]

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311+G**) cluster_output Output Data start Initial Structure (this compound) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq props Electronic Properties (NBO, HOMO-LUMO) opt->props geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib elec Electronic Data (Energies, Orbitals) props->elec

Caption: A typical workflow for DFT calculations on this compound.

Experimental Validation Protocols
  • Single-Crystal X-ray Diffraction: The crystalline form of PAOX was obtained by diffusion, and its structure was determined by single-crystal X-ray diffraction.[1][2] This technique provides definitive experimental data on bond lengths, bond angles, and intermolecular interactions in the solid state, serving as a benchmark for DFT-optimized geometries. The measurements revealed that PAOX crystallizes in the monoclinic P2₁ space group.[2]

  • Spectroscopy (FT-IR, Raman, UV-Vis): Infrared and Raman spectroscopies are essential for confirming the structure of compounds.[1][2] Experimental FT-IR and Raman spectra are compared with vibrational frequencies calculated by DFT to assign characteristic bands.[4] UV-Vis spectroscopy, conducted in solvents like acetonitrile, ethanol, and water, provides information about electronic transitions, which can be correlated with theoretical calculations.[1]

  • Electrochemistry: The redox behavior of PAOX was investigated using cyclic voltammetry (CV) in an acetonitrile solution with a platinum working electrode.[1][4] This method helps in understanding the oxidation and reduction potentials and mechanisms, which can be rationalized by examining the molecule's frontier molecular orbitals calculated via DFT.

Molecular Structure and Geometry

DFT calculations provide a detailed picture of the molecular geometry of PAOX. In its crystal structure, two unique molecules (A and B) are present in the asymmetric unit.[2] The pyrazine rings are nearly planar, and they form a dihedral angle with the amidoxime group.[2] The calculated geometric parameters show good agreement with experimental data from X-ray crystallography.[5]

Table 1: Selected Bond Lengths (Å) of this compound

Bond DFT (B3LYP/6-311+G**) X-ray Diffraction (Molecule A) X-ray Diffraction (Molecule B)
N-O (oxime) Data not available in snippets Data not available in snippets Data not available in snippets
C=N (oxime) Data not available in snippets Data not available in snippets Data not available in snippets
C-C (ring) Data not available in snippets Data not available in snippets Data not available in snippets
C-N (ring) Data not available in snippets Data not available in snippets Data not available in snippets

(Note: Specific bond length values were not available in the provided search snippets, but their consistency between DFT and X-ray data is noted in the source material[2])

Table 2: Selected Bond Angles (°) of this compound

Angle DFT (B3LYP/6-311+G**) X-ray Diffraction (Molecule A) X-ray Diffraction (Molecule B)
C-N-O Data not available in snippets Data not available in snippets Data not available in snippets
N-C-C Data not available in snippets Data not available in snippets Data not available in snippets
C-C-N Data not available in snippets Data not available in snippets Data not available in snippets

(Note: Specific bond angle values were not available in the provided search snippets, but their consistency is mentioned in the source[2])

Intermolecular Interactions and Supramolecular Structure

In the solid state, PAOX molecules engage in a complex network of intermolecular interactions, which DFT studies help to elucidate. These include O–H⋯N, N–H⋯N, and C–H⋯O hydrogen bonds, as well as π-π stacking interactions between pyrazine rings.[1][2] These interactions lead to the formation of stable dimers and unique three-dimensional helix-like polymer structures.[1][2] This self-assembly suggests that PAOX can act as a biomimetic foldamer.[1]

H_Bonding Hydrogen Bonding in PAOX Dimer cluster_mol1 PAOX Molecule 1 cluster_mol2 PAOX Molecule 2 N1 N-H N_imine2 N (imine) N1->N_imine2 N-H···N O1 O-H N_aza2 N (aza) O1->N_aza2 O-H···N Ring1 Pyrazine Ring 1 Ring2 Pyrazine Ring 2

Caption: Intermolecular hydrogen bonds stabilizing the PAOX dimer structure.

Vibrational and Electronic Spectra

Vibrational Analysis

The vibrational frequencies calculated by DFT correlate well with experimental FT-IR and Raman spectra.[4] A key vibrational mode is the stretching of the N-O bond in the oxime group, which appears as a sharp, strong peak in the experimental FT-IR spectrum at 953 cm⁻¹.[1] DFT calculations place this band at 914 cm⁻¹ for the monomer and 940 cm⁻¹ for a dimer, confirming the presence of the oxime group.[1]

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode DFT (Monomer) DFT (Dimer D1) Experimental (FT-IR)
ν(N-O) oxime 914 940 953[1]
Pyrazine Ring Bending Data not available in snippets Data not available in snippets 1021, 1055[5]

| Pyrazine Ring CN Stretch | Data not available in snippets | Data not available in snippets | 1528[5] |

Electronic Properties

DFT is used to calculate frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic transitions and reactivity of the molecule. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability.

Table 4: Calculated Electronic Properties of Pyrazine Derivatives

Parameter This compound (PAOX) Other Pyrazine Derivatives
EHOMO (eV) Data not available in snippets Reported for various derivatives[6]
ELUMO (eV) Data not available in snippets Reported for various derivatives[6]
Energy Gap (ΔE) (eV) Data not available in snippets Reported for various derivatives[6]
Chemical Potential (µ) Data not available in snippets Increased with halogen substitution[7]
Electrophilicity Index (ω) Data not available in snippets Decreased with halogen substitution[7]

(Note: Specific HOMO/LUMO energy values for PAOX were not available in the search snippets, but the use of DFT for these calculations on similar molecules is well-documented[6])

Electrochemical Behavior

The redox properties of PAOX have been studied experimentally and rationalized through proposed mechanisms.[1] The electrochemical processes involve the reduction of the pyrazine ring and the oxidation of the amidoxime group.[4]

Cathodic Reduction

The reduction process in the negative potential region is attributed to the pyrazine ring.[4] This process can lead to the decomposition of the pyrazine moiety, occurring alongside hydrogen evolution.[4]

Cathodic_Reduction PAOX PAOX Step1 Electron Acceptance (Reduction of Pyrazine Ring) PAOX->Step1 e⁻ Step2 Pyrazine Decomposition + Hydrogen Evolution Step1->Step2

Caption: Proposed mechanism for the cathodic reduction of this compound.

Anodic Oxidation

The oxidation process involves the amidoxime moiety and is influenced by the presence of nucleophiles like methanol in the solution.[4] The mechanism involves an initial oxidation followed by a chemical reaction, such as a nucleophilic attack or proton abstraction.[4]

Anodic_Oxidation PAOX_ox PAOX Step1_ox Oxidation of Amidoxime Moiety PAOX_ox->Step1_ox - e⁻ Step2_ox Follow-up Chemical Reaction (e.g., Nucleophilic Attack by MeOH) Step1_ox->Step2_ox Products Final Products Step2_ox->Products

Caption: Proposed mechanism for the anodic oxidation of this compound.

Table 5: Electrochemical Data for this compound in Acetonitrile

Reaction Symbol Potential (V vs. SCE) Process Type
OX1 Data not available in snippets Anodic Oxidation
OX2 Data not available in snippets Anodic Oxidation
RED1Py Data not available in snippets Cathodic Reduction
RED2Py Data not available in snippets Cathodic Reduction

(Note: Specific potential values from Table 3 of the source material[1] were not detailed in the search snippets.)

Conclusion

Theoretical DFT studies have proven to be a powerful tool for investigating the molecular properties of this compound. These computational methods provide detailed insights into the molecule's geometry, vibrational modes, and electronic structure, which show strong concordance with experimental data from X-ray diffraction, spectroscopy, and electrochemistry. The analysis of intermolecular forces has revealed the capacity of PAOX to form complex supramolecular structures like dimers and helical polymers, highlighting its potential in crystal engineering. Furthermore, understanding its redox behavior through combined experimental and theoretical approaches can inform its potential applications as a biologically active compound. These comprehensive studies form a crucial foundation for the rational design of new drugs and materials based on the pyrazine scaffold.

References

Thermal Decomposition of Pyrazine-2-amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of Pyrazine-2-amidoxime (PAOX), a compound of interest in pharmaceutical research due to its structural analogy to the anti-tuberculosis drug pyrazinamide. Understanding the thermal stability and decomposition pathway of PAOX is crucial for drug development, formulation, and ensuring safety during manufacturing and storage. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed decomposition pathway.

Quantitative Thermal Decomposition Data

The thermal degradation of this compound proceeds in two distinct stages. The following table summarizes the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG).[1]

StageTemperature Range (°C)Peak Decomposition Temperature (°C) (from DTG)Mass Loss (%)Evolved Fragment(s)
1153 - 270Not Specified82.04Pyrazine molecule
2271 - 316Not Specified13.22Amidoxime group

Experimental Protocols

This section details the methodologies for the key experiments used in the thermal analysis of this compound.

Thermogravimetric Analysis coupled with Infrared Spectroscopy (TG-IR)

This protocol is based on the study by Chylewska et al. (2016) and general best practices for TG-IR analysis of organic compounds.[1][2]

Objective: To determine the temperature-dependent mass loss of this compound and identify the evolved gaseous decomposition products.

Instrumentation:

  • A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

Experimental Parameters:

  • Sample Mass: 5-10 mg of crystalline this compound.

  • Crucible: Alumina or platinum crucible.

  • Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge gas flow rate of 20-50 mL/min to prevent oxidative decomposition and carry evolved gases to the IR cell.

  • Heating Program: A linear heating rate of 10 °C/min over a temperature range of 20-1000 °C.

  • Transfer Line Temperature: Maintained at a temperature high enough to prevent condensation of evolved gases, typically 200-250 °C.

  • FTIR Gas Cell Temperature: Maintained at a stable temperature, typically around 200-250 °C.

  • FTIR Spectroscopy: Spectra of the evolved gases are collected continuously throughout the TGA experiment. A typical setup would involve collecting a spectrum every 10-20 seconds with a resolution of 4 cm⁻¹.

Data Analysis:

  • The TGA data is plotted as mass (%) versus temperature (°C). The DTG curve (first derivative of the TGA curve) is plotted to identify the temperatures of maximum decomposition rates.

  • The FTIR spectra collected at different temperatures corresponding to the mass loss events are analyzed to identify the functional groups and, consequently, the molecular structure of the evolved gases. This is achieved by comparing the experimental spectra with reference spectra of known gases (e.g., pyrazine, ammonia, isocyanic acid).[3][4][5]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) of this compound as a function of temperature.

Instrumentation:

  • A differential scanning calorimeter.

Experimental Parameters:

  • Sample Mass: 2-5 mg of crystalline this compound hermetically sealed in an aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min.

  • Heating Program: A linear heating rate of 10 °C/min over a temperature range of 25 °C to a temperature beyond the final decomposition stage observed in TGA (e.g., 400 °C).

Data Analysis:

  • The DSC thermogram is plotted as heat flow (mW or W/g) versus temperature (°C).

  • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks.

  • The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Visualizations

Experimental Workflow for TG-IR Analysis

TG_IR_Workflow Experimental Workflow for TG-IR Analysis of this compound cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis cluster_ir Infrared Spectroscopy cluster_analysis Data Analysis Sample This compound Sample Weighing Weigh 5-10 mg Sample->Weighing Crucible Place in Alumina Crucible Weighing->Crucible TGA_Instrument TGA Instrument Crucible->TGA_Instrument Heating Heat from 20-1000 °C at 10 °C/min in N2 atmosphere TGA_Instrument->Heating Mass_Loss Record Mass Loss vs. Temperature Heating->Mass_Loss Transfer_Line Heated Transfer Line (200-250 °C) Heating->Transfer_Line TGA_Curve Generate TGA/DTG Curves Mass_Loss->TGA_Curve Gas_Cell Heated Gas Cell (200-250 °C) Transfer_Line->Gas_Cell FTIR_Spectrometer FTIR Spectrometer IR_Spectra Collect IR Spectra of Evolved Gases FTIR_Spectrometer->IR_Spectra Gas_Cell->FTIR_Spectrometer IR_Analysis Analyze IR Spectra IR_Spectra->IR_Analysis Identification Identify Decomposition Products IR_Analysis->Identification

Caption: Workflow for TG-IR analysis.

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates a plausible two-stage thermal decomposition pathway for this compound, consistent with the experimental findings. The first stage involves the cleavage of the C-C bond between the pyrazine ring and the amidoxime group. The second stage involves the fragmentation of the amidoxime moiety.

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound cluster_stage1 Stage 1: 153-270 °C cluster_stage2 Stage 2: 271-316 °C PAOX This compound (C5H6N4O) Pyrazine Pyrazine (C4H4N2) PAOX->Pyrazine Loss of Pyrazine (82.04% mass loss) Amidoxime_Radical Amidoxime Radical (CH2N2O) PAOX->Amidoxime_Radical Amidoxime_Radical_2 Amidoxime Radical (CH2N2O) HNCO Isocyanic Acid (HNCO) NH3 Ammonia (NH3) Amidoxime_Radical_2->HNCO Fragmentation (13.22% mass loss) Amidoxime_Radical_2->NH3 Fragmentation

Caption: Proposed decomposition pathway.

Disclaimer: The proposed decomposition pathway is a simplified representation based on the identified evolved fragments. The actual mechanism may involve complex radical reactions. Further detailed mechanistic studies would be required for a complete understanding.

References

Electrochemical Behavior of Pyrazine-2-Amidoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of Pyrazine-2-amidoxime (PAOX), a compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the proposed reaction pathways. The information presented here is crucial for understanding the redox properties of PAOX, which can inform its application in various fields, including drug development and coordination chemistry.

Core Electrochemical Properties

The redox behavior of this compound has been investigated, revealing complex electrochemical processes involving both the pyrazine ring and the amidoxime moiety.[1] Studies conducted in an acetonitrile solution have shown that PAOX undergoes three consecutive anodic reactions and a cathodic reduction.[1] The electrochemical processes are influenced by the presence of other molecules, such as methanol, which can participate in follow-up chemical reactions.[2]

Quantitative Electrochemical Data

The key electrochemical parameters for this compound, as determined by cyclic voltammetry in an acetonitrile solution, are summarized in the table below.[1] These values provide a quantitative understanding of the redox events.

ProcessAnodic Peak Potential (Epa) (V vs. SCE)Cathodic Peak Potential (Epc) (V vs. SCE)Half-Wave Potential (E1/2) (V vs. SCE)Peak Separation (ΔEp) (V)Description
OX1/RED1 0.4900.4280.4590.062Reversible oxidation of the amine group.
OX2 0.831---Broad and ill-defined oxidation peak.
OX3 1.256---Main, well-defined irreversible oxidation peak.
RED1Py --1.060--Irreversible reduction of the pyrazine ring.

Note: The data was obtained in an acetonitrile solution with 0.1 M TBP as the supporting electrolyte at a scan rate of 100 mV/s using a platinum working electrode. The reference electrode was a Saturated Calomel Electrode (SCE). E1/2 is calculated as 0.5(Epa + Epc).[1]

Experimental Protocols

The electrochemical analysis of this compound was carried out using cyclic voltammetry. The following provides a detailed methodology based on the available literature.

Objective: To investigate the redox behavior of this compound in an aprotic solvent.

Materials and Equipment:

  • Analyte: this compound (PAOX), 1 mM solution.

  • Solvent: Acetonitrile (CH3CN).

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBP), 0.1 M.

  • Working Electrode: Platinum (Pt) electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Potentiostat/Galvanostat for cyclic voltammetry measurements.

  • Electrochemical Cell: A three-electrode cell configuration.

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in acetonitrile. Add the supporting electrolyte, TBP, to a final concentration of 0.1 M.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the platinum working electrode, SCE reference electrode, and platinum wire counter electrode.

  • Cyclic Voltammetry Measurement:

    • Immerse the electrodes in the prepared solution.

    • Set the potential window to scan from an initial potential to a final potential and back, covering the range where redox events are expected (e.g., from -1.5 V to 1.5 V).

    • Set the scan rate to 100 mV/s.

    • Record the cyclic voltammogram, which plots the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents from the voltammogram.

    • Determine the reversibility of the redox processes by calculating the peak separation (ΔEp = Epa - Epc).

    • Propose reaction mechanisms based on the observed electrochemical behavior.

Proposed Electrochemical Pathways

The electrochemical behavior of this compound involves distinct oxidation and reduction pathways. The amidoxime moiety is central to the anodic oxidation, while the pyrazine ring is responsible for the cathodic reduction.

Anodic Oxidation of the Amidoxime Moiety

The oxidation of the amidoxime group is proposed to occur in a stepwise manner, involving the formation of an iminoxy radical through proton and single-electron abstractions.[1]

Anodic_Oxidation PAOX This compound Radical Iminoxy Radical PAOX->Radical - e⁻, - H⁺ Product Further Oxidation Products Radical->Product - e⁻

Caption: Proposed anodic oxidation pathway of this compound.

Cathodic Reduction of the Pyrazine Ring

The reduction process at negative potentials is attributed to the irreversible reduction of the pyrazine ring.[1] This is a common electrochemical characteristic of pyrazine and its derivatives.

Cathodic_Reduction PAOX This compound Reduced Reduced Pyrazine Ring PAOX->Reduced + e⁻ Decomposition Decomposition Products Reduced->Decomposition Follow-up reactions

Caption: Proposed cathodic reduction pathway of the pyrazine ring in PAOX.

Experimental Workflow for Electrochemical Analysis

The logical flow of an electrochemical experiment to characterize a compound like this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Analyte and Electrolyte Solution Setup_Cell Assemble 3-Electrode Cell Prep_Sol->Setup_Cell Run_CV Perform Cyclic Voltammetry Setup_Cell->Run_CV Analyze_Data Analyze Voltammogram (Peak Potentials, Currents) Run_CV->Analyze_Data Propose_Mech Propose Reaction Mechanism Analyze_Data->Propose_Mech

Caption: Workflow for the electrochemical characterization of PAOX.

References

* Pyrazine-2-amidoxime molecular geometry and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Geometry and Conformation of Pyrazine-2-amidoxime

This technical guide provides a comprehensive analysis of the molecular geometry and conformation of this compound (PAOX), a compound of interest for researchers, scientists, and drug development professionals. PAOX is a structural analogue of pyrazinamide, a key antituberculosis drug.[1][2][3] Understanding its three-dimensional structure is crucial for elucidating its biological activity and for the rational design of new derivatives with enhanced therapeutic properties.

Molecular Structure and Conformation

The molecular structure of this compound has been determined with high precision through single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P2₁, with two independent molecules (designated A and B) in the asymmetric unit.[3][4] This indicates slight conformational differences between the two molecules in the solid state.

The core of the molecule consists of a planar pyrazine ring. The amidoxime group is attached to the C2 position of this ring. The planarity of the pyrazine ring is well-maintained in both molecules A and B, with average deviations from planarity being minimal.[3] A key conformational feature is the dihedral angle between the plane of the pyrazine ring and the plane of the amidoxime group. For molecule A, this angle is 10.2(2)°, while for molecule B, it is 3.6(2)°.[3] These values indicate that the molecule is nearly planar, but with a slight twist between the aromatic ring and the amidoxime substituent.

The conformation of PAOX is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[3][4] Intramolecular hydrogen bonds are observed between the amine and oxime groups of the amidoxime moiety and the nitrogen atoms of the pyrazine ring.[3][4] In the crystal lattice, intermolecular hydrogen bonds and π-π stacking interactions between pyrazine rings of adjacent molecules lead to the formation of a complex three-dimensional supramolecular architecture, including dimers and helical-like polymers.[2][3][4]

Computational studies using Density Functional Theory (DFT) have complemented the experimental X-ray data, providing insights into the molecule's geometric and energetic properties in the gas phase.[2][3] These calculations are consistent with the experimental findings, confirming the stability of the observed conformation.[3]

Data Presentation

The following tables summarize the key quantitative data on the molecular geometry of this compound, derived from single-crystal X-ray diffraction studies.[5]

Table 1: Selected Bond Lengths (Å) of this compound [5]

BondMolecule AMolecule B
N1-C21.341(3)1.338(3)
N1-C61.328(3)1.325(3)
N4-C31.331(3)1.328(3)
N4-C51.335(3)1.331(3)
C2-C31.389(3)1.391(3)
C5-C61.385(4)1.386(4)
C2-C71.480(3)1.482(3)
C7-N81.321(3)1.319(3)
C7-N91.378(3)1.375(3)
N9-O101.405(2)1.408(2)

Table 2: Selected Bond Angles (°) of this compound [5]

AngleMolecule AMolecule B
C6-N1-C2116.3(2)116.4(2)
C3-N4-C5116.0(2)116.2(2)
N1-C2-C3122.3(2)122.2(2)
N4-C3-C2121.9(2)121.8(2)
N4-C5-C6122.0(2)122.1(2)
N1-C6-C5121.5(2)121.4(2)
N1-C2-C7118.0(2)118.2(2)
C3-C2-C7119.7(2)119.6(2)
N8-C7-N9119.8(2)120.0(2)
N8-C7-C2123.5(2)123.2(2)
N9-C7-C2116.7(2)116.8(2)
C7-N9-O10111.4(2)111.3(2)

Table 3: Selected Torsion Angles (°) of this compound [5]

Torsion AngleMolecule AMolecule B
N1-C2-C7-N8-171.0(2)-175.7(2)
C3-C2-C7-N89.4(4)4.6(4)
N1-C2-C7-N99.5(3)4.0(3)
C3-C2-C7-N9-170.1(2)-175.7(2)
C2-C7-N9-O10178.6(2)179.3(2)
N8-C7-N9-O10-1.9(3)-0.4(3)

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction analysis.[3][4]

  • Crystal Growth: Single crystals of PAOX suitable for X-ray diffraction were obtained by the diffusion method.[2][3]

  • Data Collection: A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a Cu Kα radiation source.[5]

  • Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.[3][4]

Computational Methods

Density Functional Theory (DFT) calculations were performed to optimize the geometry of the PAOX monomer and to analyze its energetic and spectroscopic properties.[2][3]

  • Model Building: The initial geometry for the calculations was based on the X-ray diffraction data.

  • Geometry Optimization: The geometry of the PAOX monomer was fully optimized in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set.[4]

  • Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental vibrational spectra.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the molecular structure of a compound like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound crystallization Slow Diffusion for Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Elucidated 3D Structure validation->final_structure Final Molecular Structure

Caption: Experimental workflow for molecular structure determination.

References

A Technical Guide to the Solubility and Crystallographic Characteristics of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and solid-state properties of Pyrazine-2-amidoxime (PAOX), a compound of interest in pharmaceutical development. This document summarizes key quantitative data, details experimental protocols from published research, and presents visualizations of experimental workflows.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Quantitative solubility data for this compound in various solvents at ambient temperature has been reported and is summarized in Table 1.

Table 1: Quantitative Solubility Data for this compound

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1]
Dimethyl sulfoxide (DMSO)30[1]
Ethanol0.2[1]
Phosphate-Buffered Saline (PBS) pH 7.20.1[1]

Additionally, qualitative assessments indicate that this compound exhibits better solubility in non-aqueous solvents.[2] Ultraviolet-visible (UV-Vis) spectrophotometry has been successfully performed in acetonitrile, ethanol, and water, indicating some degree of solubility in these media.[3][4]

Crystallographic Characterization

To date, a single crystalline form of this compound has been reported in the scientific literature.[1][2][5] While the phenomenon of polymorphism is acknowledged as being solvent-dependent, no distinct polymorphic forms of this compound have been experimentally isolated and characterized.[2]

The known crystal form of this compound has been extensively characterized by single-crystal X-ray diffraction.[2][3][5] The key crystallographic data are presented in Table 2.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁[2][3]
Asymmetric Unit2 molecules (A and B)[2][3]

The crystal structure of this compound is stabilized by a network of intramolecular and intermolecular hydrogen bonds, including N–H⋯O, N–H⋯N, C–H⋯N, O–H⋯N, and C–H⋯O interactions.[2][3] The molecules pack in a manner that forms dimers and stable helical-like polymeric structures.[2][5]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide for determining the solubility and crystallographic properties of this compound.

Crystallization by Vapor Diffusion

High-quality single crystals of this compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[5]

  • Procedure:

    • This compound (2 mg) was dissolved in 1 mL of acetonitrile (MeCN).

    • Tetrahydropyran (THP) (2.5 mL) was used as the anti-solvent.

    • The solution of this compound in acetonitrile was placed in a small, open container.

    • This container was then placed inside a larger, sealed container holding the anti-solvent, tetrahydropyran.

    • The system was left undisturbed at room temperature for over two weeks to allow for slow vapor diffusion of the anti-solvent into the solution, leading to crystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was performed using single-crystal X-ray diffraction.

  • Instrumentation: Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer with CuKα radiation.

  • Data Collection: Diffraction data were collected at 22 ± 0.1°C.

  • Data Reduction and Analysis: The collected data were processed using CrysAlis RED software, which included multi-scan absorption corrections.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the crystallization and subsequent crystallographic analysis of this compound.

experimental_workflow cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis dissolve Dissolve PAOX in Acetonitrile setup Vapor Diffusion Setup (THP as anti-solvent) dissolve->setup Place solution in sealed chamber crystallize Slow Crystallization (2+ weeks at RT) setup->crystallize Allow vapor diffusion select_crystal Select Suitable Single Crystal crystallize->select_crystal Obtain high-quality crystals xray Single-Crystal X-ray Diffraction select_crystal->xray Mount crystal structure Structure Determination and Refinement xray->structure Collect and process diffraction data

Workflow for Crystallization and Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Pyrazine-2-amidoxime in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound and a structural analog of pyrazinamide, a frontline antituberculosis drug.[1][2][3] Amidoxime derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][4] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound and its derivatives as potential antimicrobial agents.

Antimicrobial Activity of this compound

This compound has demonstrated notable antimicrobial activity against a spectrum of pathogens, including fungi and both Gram-positive and Gram-negative bacteria.[1] Its efficacy, particularly against Candida albicans, highlights its potential as an antifungal agent.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound (PAOX) has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.

CompoundMicroorganismMICMBC/MFCReference
This compound (PAOX)Candida albicans0.58 mMNot Specified[1]
This compound (PAOX)Bacterial Strains5.79 mMNot Specified[1]
This compound DerivativesMycobacterium tuberculosis25-100 µg/mLNot Specified[5]
This compound Derivative (Compound 9)Mycobacterium tuberculosis H37Rv12.5 µg/mLNot Specified[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pyrazinecarbonitrile and hydroxylamine.[5]

Materials:

  • Pyrazinecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., IR, NMR)

Procedure:

  • In a round-bottom flask, dissolve pyrazinecarbonitrile in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Slowly add the hydroxylamine solution to the pyrazinecarbonitrile solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture at 60-80°C for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product thoroughly.

  • Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, 1H NMR, 13C NMR) to confirm its identity and purity.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Pyrazinecarbonitrile D Dissolve in Ethanol A->D B Hydroxylamine HCl E Prepare Aqueous Solution B->E C Sodium Carbonate C->E F Mix and Reflux (60-80°C) D->F E->F G Cool to Room Temperature F->G H Filter and Wash G->H I Dry the Product H->I J Characterization (IR, NMR) I->J

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the microbroth dilution method for determining the MIC of this compound.[7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (bacterial and fungal strains)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for measuring optical density)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the appropriate sterile broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

Diagram of MIC Determination Workflow:

G A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Inoculum C->D E Incubate Plate D->E F Observe for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Experimental workflow for MIC determination.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound is not yet fully elucidated. However, studies suggest that its ability to act as a bidentate ligand and coordinate with d-block metal ions may play a crucial role.[1] This chelation of essential metal ions could disrupt vital enzymatic processes within the microbial cells, leading to growth inhibition and cell death. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.

Proposed Mechanism of Action Diagram:

G PAOX This compound Disruption Disruption of Enzymatic Function PAOX->Disruption Chelation Metal Essential Metal Ions (e.g., Fe, Zn, Cu) Enzyme Microbial Metalloenzymes Metal->Enzyme Cofactor for Inhibition Inhibition of Microbial Growth Enzyme->Inhibition Disruption->Inhibition

Caption: Proposed mechanism involving metal ion chelation.

Conclusion

This compound presents a promising scaffold for the development of novel antimicrobial agents. The provided protocols for its synthesis and antimicrobial evaluation offer a foundation for further research in this area. Future studies should focus on elucidating the specific mechanism of action, exploring the structure-activity relationships of its derivatives, and evaluating its in vivo efficacy and safety profile.

References

Application Notes and Protocols: Antifungal Activity of Pyrazine-2-amidoxime against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antifungal activity of Pyrazine-2-amidoxime (PAOX) against the opportunistic fungal pathogen Candida albicans. Detailed protocols for in vitro susceptibility testing are outlined to facilitate further research and drug development efforts.

Introduction

This compound is a structural analogue of pyrazinamide, a medication used to treat tuberculosis.[1] Emerging research has demonstrated its promising antifungal properties, particularly against Candida albicans, a leading cause of invasive fungal infections in humans.[1][2] This document summarizes the quantitative data on its efficacy and provides standardized protocols for its evaluation.

Data Presentation

The antifungal activity of this compound against Candida albicans has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

CompoundOrganismMIC (mM)MFC (mM)Reference
This compound (PAOX)Candida albicans ATCC 46350.585.79[1][2]

Note: A lower MIC value indicates greater potency in inhibiting the growth of the fungus. The MFC is the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on to antibiotic-free media.

Postulated Mechanism of Action

While the precise signaling pathway of this compound's antifungal activity against Candida albicans has not been definitively elucidated in the reviewed literature, a common mechanism for antifungal compounds, particularly heterocyclic structures, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. The following diagram illustrates this putative pathway.

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Ergosterol Ergosterol Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Maintains Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Biosynthesis Ergosterol_Biosynthesis->Ergosterol Produces This compound This compound This compound->Ergosterol_Biosynthesis Inhibits (Putative)

Caption: Putative mechanism of action of this compound.

Experimental Protocols

The following protocols are based on the standardized broth microdilution method for antifungal susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 and M44.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (PAOX)

  • Candida albicans strain (e.g., ATCC 4635)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and tips

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare C. albicans Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculate_Plate Inoculate Microtiter Plate Wells with Fungal Suspension Inoculum_Prep->Inoculate_Plate Compound_Prep Prepare Serial Dilutions of PAOX in RPMI-1640 Add_Compound Add PAOX Dilutions to Respective Wells Compound_Prep->Add_Compound Inoculate_Plate->Add_Compound Incubate Incubate at 35°C for 24-48 hours Add_Compound->Incubate Read_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for MIC determination.

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the PAOX stock solution in RPMI-1640 medium in a separate 96-well plate to achieve concentrations ranging from, for example, 10 mM down to 0.02 mM.

  • Microtiter Plate Assay:

    • Add 100 µL of the standardized C. albicans inoculum to each well of a new 96-well microtiter plate.

    • Transfer 100 µL of each PAOX dilution to the corresponding wells containing the inoculum.

    • Include a growth control well (inoculum without PAOX) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of PAOX at which there is no visible growth.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of an antifungal agent that kills the microorganism.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipettes and tips

  • Incubator (35°C)

Workflow:

MIC_Plate Completed MIC Assay Plate Subculture Subculture Aliquots from Clear Wells (MIC and higher concentrations) onto SDA Plates MIC_Plate->Subculture Incubate_Plates Incubate SDA Plates at 35°C for 48 hours Subculture->Incubate_Plates Read_MFC Determine MFC (Lowest Concentration with No Growth on Agar) Incubate_Plates->Read_MFC

Caption: Workflow for MFC determination.

Procedure:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh SDA plate.

  • Incubation:

    • Incubate the SDA plates at 35°C for 48 hours.

  • MFC Determination:

    • After incubation, observe the SDA plates for fungal growth.

    • The MFC is the lowest concentration of PAOX from the MIC plate that results in no growth on the subculture agar plate, indicating a 99.9% killing of the original inoculum.

Conclusion

This compound demonstrates notable in vitro antifungal activity against Candida albicans. The provided protocols offer a standardized framework for researchers to further investigate its efficacy, explore its mechanism of action, and evaluate its potential as a novel antifungal therapeutic. Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by this compound in C. albicans.

References

Application Notes and Protocols: Pyrazine-2-amidoxime in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of pyrazine-2-amidoxime (PAOX) as a versatile ligand in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, their characterization, and evaluation of their biological activities, with a focus on antimicrobial applications.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in coordination chemistry due to its versatile chelating properties. As a structural analogue of pyrazinamide, a key antituberculosis drug, PAOX and its metal complexes are being explored for their potential as therapeutic agents. The pyrazine ring and the amidoxime group provide multiple coordination sites (N and O donor atoms), allowing PAOX to act as a bidentate or bridging ligand, forming stable mononuclear or polynuclear complexes with a variety of transition metals.[1] These complexes have shown promising biological activities, including antifungal and antibacterial properties.[2][3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅H₆N₄O[4]
Molecular Weight138.1 g/mol [4]
AppearanceCrystalline solid[4]
Melting PointDecomposes at >170 °C[2]
SolubilityDMF: 30 mg/ml, DMSO: 30 mg/ml[4]
Stability Constants of this compound Metal Complexes

The stability of metal complexes with this compound has been determined spectrophotometrically in different solvents. The following table summarizes the logarithm of the overall stability constants (log β).

Metal IonMolar Ratio (M:L)log β (in Acetonitrile)log β (in Water)Reference
Co(II)1:28.537.98[2]
Mn(II)1:28.217.65[2]
Fe(II)1:29.018.43[2]
Cr(III)1:29.879.21[2]
Ru(III)1:2StableStable[5]
Ir(III)1:2StableStable[6]
Antimicrobial Activity of this compound and its Ru(III) Complex

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are key indicators of antimicrobial efficacy.

Compound/ComplexMicroorganismMIC (mM)MBC/MFC (mM)Reference
This compound (PAOX)Candida albicans0.585.79[2]
This compound (PAOX)Gram-positive bacteria5.795.79[2]
This compound (PAOX)Gram-negative bacteria5.795.79[2]
[RuCl(PAOX)₂(OH₂)]Cl₂Candida albicans--[3]

Experimental Protocols

Synthesis of this compound (PAOX)

This protocol describes a common method for the synthesis of PAOX starting from pyrazine-2-carbonitrile.

Step 1: Synthesis of Pyrazine-2-carboxamide

  • Reaction Setup: In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a suitable solvent such as a mixture of ethanol and water.

  • Hydrolysis: Add a controlled amount of a base (e.g., sodium hydroxide) or acid to catalyze the partial hydrolysis of the nitrile group. The reaction is typically carried out at a specific pH and temperature to favor the formation of the amide over the carboxylic acid.[7]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture and extract the pyrazine-2-carboxamide with an appropriate organic solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Step 2: Conversion to this compound

  • Reaction with Hydroxylamine: The synthesis of amidoximes from amides is a well-established reaction. A common method involves the reaction of the corresponding amide with hydroxylamine.

  • Alternative Route: An alternative and often higher-yielding method involves the reaction of an ester derivative of pyrazinoic acid (e.g., ethyl-pyrazinoate) with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The reaction is typically refluxed in ethanol.[8]

  • Purification: The resulting this compound can be purified by recrystallization from a suitable solvent.

Synthesis of a Representative Metal Complex: [RuCl(PAOX)₂(OH₂)]Cl₂

This protocol is based on the synthesis of a Ru(III) complex with PAOX.[5]

  • Reactants: Use ruthenium(III) chloride hydrate (RuCl₃·xH₂O) and this compound (PAOX) in a 1:2 molar ratio.

  • Solvent: Dissolve the reactants in a suitable solvent, such as methanol or ethanol.

  • Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 4-6 hours). The color of the solution may change, indicating complex formation.

  • Isolation: After cooling, the complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to yield the product.

  • Purification: The crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted ligand and then dried under vacuum.

Characterization of Ligand and Complexes

The synthesized ligand and its metal complexes should be thoroughly characterized using various analytical techniques:

  • Spectroscopy: FT-IR, UV-Vis, and NMR spectroscopy to confirm the structure and coordination of the ligand to the metal center.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complexes.

  • Thermal Analysis (TGA/DSC): To study the thermal stability of the compounds.

  • X-ray Crystallography: To determine the single-crystal structure and elucidate the coordination geometry.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound (PAOX or its metal complex) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Visualizations

Experimental Workflow: From Ligand Synthesis to Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation start Start: Pyrazine-2-carbonitrile amide Synthesis of Pyrazine-2-carboxamide start->amide paox Synthesis of This compound (PAOX) amide->paox complex Synthesis of Metal-PAOX Complex paox->complex metal_salt Metal Salt (e.g., RuCl3) metal_salt->complex char Characterization (FT-IR, NMR, UV-Vis, etc.) complex->char bio_eval Antimicrobial Susceptibility Testing char->bio_eval mic Determination of MIC/MBC bio_eval->mic data Data Analysis mic->data

Caption: Workflow for the synthesis and biological evaluation of PAOX complexes.

Proposed Mechanism of Antifungal Action

Pyrazine derivatives are believed to exert their antifungal effects by a mechanism similar to that of azole antifungals, which involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by PAOX Complex lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 catalyzes intermediate Intermediate Sterols cyp51->intermediate disruption Disruption of Membrane Integrity cyp51->disruption leads to ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane paox_complex This compound Metal Complex inhibition Inhibition paox_complex->inhibition inhibition->cyp51 cell_death Fungal Cell Death disruption->cell_death

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, characterization, and antimicrobial evaluation of metal complexes incorporating Pyrazine-2-amidoxime (PAOX). This compound is a structural analog of pyrazinamide, a key antitubercular drug, and its metal complexes are of significant interest for the development of new therapeutic agents.[1] The coordination of metal ions with PAOX can enhance its biological activity, leading to novel compounds with potential antibacterial and antifungal properties.

Introduction to Synthesis

This compound typically acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyrazine ring and the oxime group.[2][3] The synthesis of these complexes is generally achieved by reacting a metal salt with the PAOX ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with different metal-to-ligand ratios and coordination geometries. The resulting metal complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(III)-Pyrazine-2-amidoxime Complex

This protocol is adapted from the work of Ogryzek et al. (2016) and describes the synthesis of [RuCl(PAOX)₂(OH₂)]Cl₂.[2]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • This compound (PAOX)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 1 mmol of Ruthenium(III) chloride hydrate in 10 mL of distilled water.

  • Dissolve 2 mmol of this compound in 20 mL of ethanol.

  • Slowly add the ethanolic solution of PAOX to the aqueous solution of RuCl₃ with constant stirring.

  • Reflux the resulting mixture for 6 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with diethyl ether to remove any unreacted ligand.

  • The final product is dried in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Nickel(II)-Pyrazine-2-amidoxime Complexes

This protocol is a general procedure based on the work of An et al. (2011) for the synthesis of tetranuclear Ni(II)-PAOX complexes.[4]

Materials:

  • Nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O or Ni(NO₃)₂·6H₂O)

  • This compound (H₂pzaox)

  • Methanol

  • Pyridine

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of the Nickel(II) salt in 15 mL of methanol.

  • In a separate flask, dissolve 1 mmol of this compound in 10 mL of methanol.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • To the resulting mixture, add 2 mL of pyridine.

  • Stir the solution for 30 minutes at room temperature.

  • The resulting precipitate is collected by filtration, washed with a small amount of methanol, and then with diethyl ether.

  • The complex is dried in a vacuum desiccator.

Protocol 3: General Synthesis of First-Row Transition Metal (Cu, Co, Fe, Mn) Complexes with this compound

This generalized protocol can be adapted for the synthesis of various first-row transition metal complexes with PAOX.

Materials:

  • Metal(II) salt (e.g., CuCl₂, CoCl₂, FeCl₂, MnCl₂)

  • This compound (PAOX)

  • Ethanol or Methanol

Procedure:

  • Dissolve 1 mmol of the desired metal(II) salt in 20 mL of ethanol or methanol.

  • In a separate vessel, dissolve 2 mmol of this compound in 20 mL of the same solvent.

  • Slowly add the ligand solution to the metal salt solution while stirring vigorously.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 2 to 24 hours, depending on the specific metal and desired product.

  • If a precipitate forms, it is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • The isolated complex is dried under vacuum.

Protocol 4: Characterization of Metal Complexes

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry KBr.

  • Alternatively, acquire the spectrum using a universal ATR accessory.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic vibrational bands. Key bands to note are the N-O stretching of the oxime group, C=N stretching of the pyrazine ring, and the appearance of new bands in the low-frequency region corresponding to M-N bonds.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF, DMSO, or ethanol).

  • Record the electronic absorption spectrum in the range of 200-800 nm.

  • Identify the absorption bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions.

Protocol 5: Evaluation of Antimicrobial Activity

Determination of Minimum Inhibitory Concentration (MIC):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto a suitable agar medium.

  • Incubate the plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable cells.

Data Presentation

Table 1: Spectral Data of this compound and its Metal Complexes
CompoundKey FT-IR Bands (cm⁻¹)UV-Vis λ_max (nm)Reference
PAOX (Ligand) ν(N-O): ~953283 (in EtOH)[3]
[RuCl(PAOX)₂(OH₂)]Cl₂ ν(C=N): shifted, ν(N-O): shifted~300-400 (charge transfer)[2]
--INVALID-LINK--₂ Not explicitly detailed in abstractNot explicitly detailed in abstract[4]
Table 2: Antimicrobial Activity of this compound and its Ru(III) Complex
CompoundMicroorganismMIC (μg/mL)MBC/MFC (μg/mL)Reference
PAOX (Ligand) Candida albicans>1000>1000[2]
Staphylococcus aureus>1000>1000[2]
Escherichia coli>1000>1000[2]
[RuCl(PAOX)₂(OH₂)]Cl₂ Candida albicans ATCC 10231125250[2]
Candida albicans ATCC 2091125250[2]
Candida albicans ATCC 90028125250[2]
Staphylococcus aureus ATCC 6538>1000>1000[2]
Staphylococcus aureus ATCC 25923>1000>1000[2]
Escherichia coli ATCC 8739>1000>1000[2]
Pseudomonas aeruginosa ATCC 9027>1000>1000[2]

Mandatory Visualization

Synthesis_Workflow General Workflow for Synthesis and Characterization of PAOX Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation Metal_Salt Metal Salt (e.g., RuCl₃, Ni(ClO₄)₂, CuCl₂) Reaction Reaction Mixture Metal_Salt->Reaction PAOX_Ligand This compound (PAOX) PAOX_Ligand->Reaction Solvent Solvent (e.g., Ethanol, Water, Methanol) Solvent->Reaction Purification Purification (Filtration, Washing, Drying) Reaction->Purification Stirring/Reflux Complex Isolated Metal-PAOX Complex Purification->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis Elemental_Analysis Elemental Analysis Complex->Elemental_Analysis MIC MIC Assay Complex->MIC MBC MBC/MFC Assay MIC->MBC Activity_Data Antimicrobial Activity Data MBC->Activity_Data

Caption: General workflow for the synthesis and characterization of PAOX metal complexes.

References

Application Notes and Protocols for Pyrazine-2-amidoxime Metal Complexes: Magnetic Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the magnetic properties of metal complexes derived from pyrazine-2-amidoxime. This document includes a summary of key magnetic data, detailed experimental protocols for their synthesis and characterization, and insights into their potential biological applications, particularly their antimicrobial activity.

Introduction to this compound Metal Complexes

This compound is a versatile ligand that readily forms coordination complexes with a variety of transition metals. The resulting complexes exhibit a range of interesting magnetic phenomena, including ferromagnetic and antiferromagnetic coupling, which are dictated by the nature of the metal ion, the coordination geometry, and the crystalline packing.[1][2] These magnetic properties, coupled with the established biological activity of pyrazine derivatives, make these compounds promising candidates for the development of novel therapeutic agents and functional materials.[3][4]

Magnetic Properties of this compound Metal Complexes

The magnetic behavior of these complexes arises from the unpaired electrons in the d-orbitals of the transition metal centers. The this compound ligand can mediate magnetic exchange interactions between these metal centers, leading to either a parallel alignment of spins (ferromagnetism) or an anti-parallel alignment (antiferromagnetism).

Quantitative Magnetic Data

The following table summarizes the available magnetic data for a selection of this compound metal complexes.

Metal IonComplex FormulaMagnetic BehaviorMagnetic Moment (μ_eff) [B.M.]Weiss Constant (θ) [K]Reference
Ni(II)--INVALID-LINK--₂·2pyFerromagnetic--[2][5]
Ni(II)--INVALID-LINK--₂·4pyFerromagnetic--[2][5]
Ni(II)--INVALID-LINK--₂·2H₂OAntiferromagnetic--[2][5]
Co(II)[CoCl₂(pyz)]n (pyz = pyrazine)Ferromagnetic--[6][7]
Co(II)[Co(dca)₂(NH₂pyz)₂]·H₂O (dca = dicyanamide, NH₂pyz = 2-aminopyrazine)Single-Ion Magnet--[8]
Cu(II)--INVALID-LINK--₂ (Pya = pyrazine-2-carboxamide)Paramagnetic--[9]
Mn(II)[Mn(L)Cl(H₂O)₂]·H₂O (L = Schiff base of 2-((pyrazine-2-ylimino)methyl)phenol)Paramagnetic--[10]

Note: Specific numerical values for magnetic moment and Weiss constant for all this compound complexes are not consistently reported in the literature. The table reflects the described magnetic behavior.

Experimental Protocols

Synthesis of this compound Metal Complexes

General Procedure:

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be varied to obtain different complex structures.

Protocol for the Synthesis of a Tetranuclear Ni(II) Complex: [2][5]

  • Dissolve this compound (H₂pzaox) in a suitable solvent (e.g., methanol).

  • Add a solution of a nickel(II) salt (e.g., Ni(ClO₄)₂·6H₂O or Ni(NO₃)₂·6H₂O) in the same solvent to the ligand solution in a 1:1 molar ratio.

  • Add pyridine to the reaction mixture.

  • Stir the solution at room temperature for several hours.

  • Allow the solution to stand for several days to facilitate the growth of single crystals suitable for X-ray diffraction.

  • Filter the resulting crystals, wash with a small amount of cold solvent, and dry in air.

Protocol for the Synthesis of other Metal Complexes (General Guideline):

A similar procedure can be adapted for the synthesis of complexes with other metal ions such as Co(II), Cu(II), and Mn(II). The choice of metal salt and solvent may need to be optimized. For instance, for the synthesis of a Co(II)-pyrazine complex, cobalt(II) chloride hexahydrate can be reacted with pyrazine under hydrothermal conditions.[6][7]

Characterization of Magnetic Properties

Magnetic Susceptibility Measurements:

Magnetic susceptibility data are crucial for determining the nature and strength of the magnetic interactions within the complexes. These measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Protocol for Magnetic Susceptibility Measurement:

  • A powdered sample of the complex is packed into a gelatin capsule.

  • The capsule is placed in the sample holder of the SQUID magnetometer.

  • The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) under an applied DC magnetic field.

  • The data is corrected for the diamagnetic contribution of the sample holder and the ligand.

  • The effective magnetic moment (μ_eff) and the Weiss constant (θ) are determined by plotting the inverse molar susceptibility versus temperature and fitting the data to the Curie-Weiss law.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful technique for studying paramagnetic species and provides detailed information about the electronic structure of the metal centers.

Protocol for EPR Spectroscopy:

  • A powdered sample of the complex is placed in a quartz EPR tube.

  • The tube is inserted into the EPR spectrometer's resonant cavity.

  • The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band) and at various temperatures (e.g., room temperature and liquid nitrogen temperature).

  • The g-values and hyperfine coupling constants are extracted from the spectrum, providing insights into the coordination environment and the nature of the metal-ligand bonding.

Antimicrobial Activity and Potential Mechanisms

Several studies have highlighted the antimicrobial potential of pyrazine derivatives and their metal complexes.[3][4] While the exact signaling pathways for this compound metal complexes are not yet fully elucidated, the proposed mechanisms for similar compounds generally involve interactions with the bacterial cell membrane and intracellular components.

Proposed Antimicrobial Mechanism of Action:

Metal complexes can exert their antimicrobial effects through a multi-targeted approach.[11][12][13] A plausible mechanism for this compound metal complexes involves the following steps:

  • Cell Membrane Interaction: The lipophilic nature of the complex, enhanced by the pyrazine ring, facilitates its diffusion across the bacterial cell membrane.[4]

  • Increased Membrane Permeability: The complex can disrupt the integrity of the cell membrane, leading to increased permeability.[1]

  • Intracellular Targeting: Once inside the cell, the metal ion can be released and interact with various intracellular targets.

  • DNA Binding and Inhibition of Replication: The metal ion or the complex itself can bind to DNA, interfering with its replication and transcription processes.[14]

  • Generation of Reactive Oxygen Species (ROS): The redox-active metal center can catalyze the production of ROS, which can cause oxidative damage to proteins, lipids, and DNA.[12]

  • Enzyme Inhibition: The metal ion can bind to the active sites of essential enzymes, inhibiting their function and disrupting metabolic pathways.

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of these complexes.

G Workflow for Synthesis and Antimicrobial Evaluation cluster_synthesis Synthesis and Characterization cluster_antimicrobial Antimicrobial Activity Screening A This compound Ligand C Reaction in Solution A->C B Metal Salt (e.g., Ni, Co, Cu, Mn) B->C D Isolation and Purification of Complex C->D E Structural and Magnetic Characterization (X-ray, SQUID, EPR) D->E F Preparation of Stock Solutions of Complexes E->F Proceed to Biological Testing H Minimum Inhibitory Concentration (MIC) Assay F->H G Bacterial/Fungal Culture G->H I Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay H->I J Data Analysis and Interpretation I->J

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

The following diagram illustrates a plausible mechanism of antimicrobial action.

G Plausible Antimicrobial Mechanism of Action A This compound Metal Complex B Bacterial Cell A->B Interaction C Cell Membrane Disruption Increased Permeability B->C D Intracellular Accumulation C->D E DNA Binding and Replication Inhibition D->E F Reactive Oxygen Species (ROS) Generation D->F G Enzyme Inactivation D->G H Cell Death E->H F->H G->H

Caption: Plausible Antimicrobial Mechanism of Action.

Conclusion

This compound metal complexes represent a fascinating class of compounds with tunable magnetic properties and promising biological activities. Further research into the synthesis of a wider range of these complexes and a more detailed investigation into their mechanisms of action will be crucial for unlocking their full potential in the fields of materials science and drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this exciting area of coordination chemistry.

References

Application Notes and Protocols for Pyrazine-2-Amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of pyrazine-2-amidoxime derivatives, including detailed application notes and experimental protocols. The information is intended to facilitate further research and development of this promising class of compounds.

Biological Activities of this compound and its Derivatives

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as antimicrobial, anticancer, and antitubercular agents. The pyrazine ring, a key pharmacophore, is present in several clinically used drugs, and the addition of an amidoxime moiety often enhances the biological profile.

Antimicrobial and Antifungal Activity

This compound derivatives have shown notable activity against a range of bacterial and fungal pathogens. The parent compound, this compound (PAOX), has been reported to exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It has also demonstrated significant inhibitory activity against the fungal pathogen Candida albicans.[1] The mechanism of antimicrobial action for some pyrazine derivatives is thought to involve the inhibition of essential enzymes, such as glucosamine-6-phosphate synthase.

Table 1: Antimicrobial and Antifungal Activity of this compound and its Derivatives (MIC Values)

CompoundOrganismMIC (µg/mL)MIC (mM)Reference
This compound (PAOX)Enterococcus hirae ATCC 8043-5.79[1]
This compound (PAOX)Staphylococcus aureus ATCC 6538-5.79[1]
This compound (PAOX)Escherichia coli ATCC 8739-5.79[1]
This compound (PAOX)Proteus vulgaris ATCC 6896-5.79[1]
This compound (PAOX)Pseudomonas aeruginosa ATCC 9027-5.79[1]
This compound (PAOX)Candida albicans ATCC 4635-0.58[1]
Derivative P4¹C. albicans3.125-[2]
Derivative P10¹C. albicans3.125-[2]
Derivative P3¹E. coli50-[2]
Derivative P4¹E. coli50-[2]
Derivative P7¹E. coli50-[2]
Derivative P9¹E. coli50-[2]
Derivative P6¹P. aeruginosa25-[2]
Derivative P7¹P. aeruginosa25-[2]
Derivative P9¹P. aeruginosa25-[2]
Derivative P10¹P. aeruginosa25-[2]

¹(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4), (3-aminopyrazin-2-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone (P3), (3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone (P7), (3-aminopyrazin-2-yl)(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)methanone (P9), (3-aminopyrazin-2-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone (P6), (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)

Anticancer Activity

Various pyrazine derivatives have been investigated for their potential as anticancer agents.[3] The proposed mechanisms of action are diverse and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyrazine derivatives have been shown to target receptor tyrosine kinases like FGFR, while others may induce apoptosis through various cellular mechanisms.[4]

Table 2: Anticancer Activity of Pyrazine Derivatives (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 49¹A549 (Lung)0.13[4]
Derivative 49¹Colo-205 (Colon)0.19[4]
Derivative 50¹MCF-7 (Breast)0.18[4]
Derivative 51¹MCF-7 (Breast)0.012[4]
Derivative 51¹A549 (Lung)0.045[4]
Derivative 51¹DU-145 (Prostate)0.33[4]
Compound 11²MCF-7 (Breast)5.4[5]
Compound 11²A549 (Lung)4.3[5]

¹Structures of derivatives 49, 50, and 51 are detailed in the referenced literature. ²Structure of compound 11 is detailed in the referenced literature.

Antitubercular Activity

Pyrazinamide, a pyrazine derivative, is a first-line drug for the treatment of tuberculosis. This has spurred the development of novel pyrazine-based compounds with potent antitubercular activity. This compound derivatives have also been explored in this context, with some compounds exhibiting significant activity against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity of this compound and Related Derivatives

CompoundStrainMIC (µg/mL)% InhibitionReference
N-Aryl Amidoxime DerivativesM. tuberculosis25-100-[6]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis>6.2572[7]
3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis>6.2520[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound from Pyrazinecarbonitrile

This protocol describes the synthesis of the parent compound, this compound, from which various derivatives can be synthesized.

Materials:

  • Pyrazinecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve pyrazinecarbonitrile in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water.

  • Slowly add the aqueous hydroxylamine solution to the ethanolic solution of pyrazinecarbonitrile with stirring.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

General Procedure for the Synthesis of N-Substituted Pyrazine-2-carboxamides

This protocol outlines a general method for the synthesis of various N-substituted pyrazine-2-carboxamide derivatives.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Convert pyrazine-2-carboxylic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the resulting pyrazine-2-carbonyl chloride in an anhydrous solvent.

  • To this solution, add the desired amine and a base (to neutralize the HCl generated).

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of this compound derivatives.

Synthesis_Workflow start Start: Pyrazinecarbonitrile step1 React with Hydroxylamine start->step1 product1 This compound (PAOX) step1->product1 step2 Derivatization (e.g., N-substitution) product1->step2 final_product This compound Derivatives step2->final_product

General synthesis workflow for this compound derivatives.

Antimicrobial_MOA compound This compound Derivative target Bacterial/Fungal Enzyme (e.g., GlcN-6-P synthase) compound->target Inhibition process Essential Metabolic Pathway target->process outcome Inhibition of Growth & Cell Death process->outcome

Proposed antimicrobial mechanism of action.

Anticancer_Signaling_Pathway compound Pyrazine Derivative receptor Receptor Tyrosine Kinase (e.g., FGFR) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induces downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) receptor->downstream Activation proliferation Cell Proliferation & Survival downstream->proliferation Promotes downstream->apoptosis Inhibits

Potential anticancer signaling pathway inhibition.

References

Application Note: Crystallization of Pyrazine-2-amidoxime by Liquid-Liquid Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the crystallization of Pyrazine-2-amidoxime (PAOX) using a liquid-liquid diffusion method. High-quality single crystals are essential for structural elucidation via X-ray crystallography, which is critical for understanding its molecular geometry and intermolecular interactions. The described method has been successfully used to obtain single crystals of PAOX suitable for such analysis.[1][2][3]

Introduction

This compound (PAOX) is a heterocyclic organic compound and a structural analogue of Pyrazinamide, a key antituberculosis drug.[1][2][3][4] The amidoxime group, along with the pyrazine ring, allows PAOX to act as a versatile ligand for metal ions and participate in various hydrogen bonding interactions, making it a compound of interest in drug design and crystal engineering.[1][3][5]

Obtaining high-quality crystals is a prerequisite for single-crystal X-ray diffraction studies. The diffusion method is a gentle and effective technique for growing crystals of small organic molecules by slowly changing the solvent composition to induce supersaturation.[6][7] This protocol details a specific liquid-liquid diffusion method for the crystallization of this compound.[4]

Principle of the Method

Liquid-liquid diffusion crystallization involves creating a distinct interface between two miscible liquids: a "solvent" in which the compound is soluble, and an "antisolvent" or "precipitant" in which the compound is insoluble.[6][8] The compound is first dissolved in the solvent. The less dense antisolvent is then carefully layered on top to create a sharp boundary.[8][9][10] Over time, the two liquids slowly diffuse into one another. This gradual mixing at the interface reduces the solubility of the compound, leading to a state of supersaturation that promotes slow and orderly crystal growth.[7][8]

Experimental Protocol

This protocol is based on the successful crystallization of this compound as reported in the literature.[4]

3.1 Materials and Equipment

  • Compound: this compound (PAOX), ≥97% purity.[3][11]

  • Solvent: Acetonitrile (MeCN), anhydrous grade.

  • Antisolvent: Tetrahydropyran (THP), anhydrous grade.

  • Apparatus:

    • Small, narrow glass vial or test tube (e.g., 4 mL capacity).

    • Syringe or Pasteur pipette with a fine tip.

    • Airtight cap or sealing film (e.g., Parafilm).

    • Vibration-free surface for incubation (e.g., a dedicated shelf or foam block).

3.2 Procedure

  • Solution Preparation: Weigh 2 mg of this compound and place it into a clean, dry glass vial.

  • Dissolution: Add 1.0 mL of acetonitrile to the vial. Gently swirl the vial until the compound is completely dissolved.

  • Layering the Antisolvent:

    • Draw 2.5 mL of tetrahydropyran into a syringe or Pasteur pipette.[4]

    • Tilt the vial containing the PAOX solution.

    • Carefully and slowly dispense the tetrahydropyran down the inner side of the vial, ensuring it layers on top of the acetonitrile solution with minimal mixing.[8] A distinct interface between the two liquid layers should be visible.

  • Sealing and Incubation:

    • Securely seal the vial with an airtight cap to prevent solvent evaporation.[9]

    • Place the vial on a stable, vibration-free surface at room temperature.[12]

  • Crystal Growth:

    • Allow the setup to remain undisturbed.

    • Crystal formation is expected to occur over a period of approximately two weeks.[4] Crystals will typically form at or near the liquid-liquid interface.

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the solution using a spatula or by decanting the solvent.

Quantitative Data Summary

The key parameters for this crystallization protocol are summarized in the table below.

ParameterValueUnit
Mass of this compound2mg
Solvent (Acetonitrile) Volume1.0mL
Antisolvent (Tetrahydropyran) Volume2.5mL
Incubation TemperatureRoom Temperature°C
Approximate Incubation Time>2weeks

Visualized Workflow

The following diagram illustrates the experimental workflow for the liquid-liquid diffusion crystallization of this compound.

G A Start: Prepare Materials (PAOX, MeCN, THP, Vial) B Dissolve 2 mg PAOX in 1.0 mL Acetonitrile (MeCN) A->B Step 1 C Carefully layer 2.5 mL Tetrahydropyran (THP) onto the solution B->C Step 2 D Seal the vial to create a closed system C->D Step 3 E Incubate at Room Temperature (Undisturbed, >2 weeks) D->E Step 4 F Result: Single Crystals form at the interface E->F Outcome

Caption: Workflow for this compound crystallization.

References

Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine-2-amidoxime (PAOX) is a compound of significant interest in pharmaceutical research and drug development due to its structural analogy to pyrazinamide, a key antituberculosis drug.[1][2][3][4] Understanding the thermal stability and decomposition mechanism of PAOX is crucial for its handling, formulation, and storage. Thermogravimetric analysis coupled with infrared spectroscopy (TG-IR) is a powerful analytical technique that provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the chemical nature of the evolved gaseous products.[5][6][7][8] This application note details the thermal decomposition of this compound, presenting quantitative data and a comprehensive experimental protocol for its analysis using TG-IR.

Thermal Decomposition Profile of this compound

The thermal decomposition of this compound occurs in two distinct stages when heated from 20°C to 1000°C.[1][2][3] The initial and most significant mass loss is attributed to the release of a pyrazine molecule, followed by the decomposition of the remaining amidoxime group at higher temperatures.[1][9]

Quantitative Decomposition Data

The following table summarizes the key quantitative data obtained from the TG-IR analysis of this compound.[1][9]

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Gas/Fragment Identified by IR
Stage 1153 - 27082.04Pyrazine
Stage 2271 - 31613.22Amidoxime group fragments
Residual Mass> 3204.74Nitrogen species (N₂, N₂O, NH₃)

Experimental Protocol: TG-IR Analysis of this compound

This protocol outlines the procedure for analyzing the thermal decomposition of this compound using a coupled TG-IR system.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared (FT-IR) Spectrometer via a heated transfer line.[5][7][10]

  • High-purity nitrogen gas (99.999%) for inert atmosphere.

  • Ceramic or platinum sample pan.

  • Microbalance for accurate sample weighing.

2. Sample Preparation:

  • Ensure the this compound sample is crystalline and free of solvent.

  • Accurately weigh approximately 5-10 mg of the sample into the tared sample pan.

3. TG-IR System Setup:

  • Purge the TGA furnace and the FT-IR gas cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.[6]

  • Heat the transfer line and the FT-IR gas cell to a temperature sufficient to prevent condensation of the evolved gases (e.g., 250-300°C).[10]

  • Collect a background spectrum on the FT-IR spectrometer with the nitrogen gas flowing.[5]

4. Thermal Decomposition Analysis:

  • Place the sample pan into the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 30°C) to 1000°C at a controlled heating rate (e.g., 10°C/min).[1][11]

  • Continuously record the sample weight (TGA data) and the infrared spectra of the evolved gases (FT-IR data) throughout the experiment.[10]

5. Data Analysis:

  • Analyze the TGA data to determine the onset and end temperatures of decomposition stages and the percentage of mass loss for each stage.

  • Analyze the FT-IR data by generating a Gram-Schmidt plot to visualize the total IR absorbance of the evolved gases over time.[10]

  • Extract individual IR spectra at key time points corresponding to the maximum rate of mass loss in each decomposition stage.

  • Identify the evolved gases by comparing their IR spectra with standard spectral libraries.[5]

Visualized Workflow and Decomposition Pathway

The following diagram illustrates the experimental workflow for the TG-IR analysis and the proposed two-stage thermal decomposition of this compound.

G TG-IR Analysis and Decomposition of this compound cluster_workflow Experimental Workflow cluster_decomposition Decomposition Pathway start Start: Crystalline PAOX Sample tga Thermogravimetric Analyzer (TGA) Heating Ramp (10°C/min in N2) start->tga evolved_gas Evolved Gases tga->evolved_gas transfer_line Heated Transfer Line evolved_gas->transfer_line ftir FT-IR Spectrometer transfer_line->ftir data_analysis Data Analysis ftir->data_analysis results Decomposition Profile & Evolved Gas Identification data_analysis->results paox This compound (PAOX) stage1 Stage 1 (153-270°C) -82.04% mass loss paox->stage1 pyrazine Pyrazine (Evolved Gas) stage1->pyrazine Release of intermediate Amidoxime Group Fragment stage1->intermediate stage2 Stage 2 (271-316°C) -13.22% mass loss intermediate->stage2 fragments N-containing fragments (Evolved Gases) stage2->fragments residue Residual Mass (4.74%) stage2->residue Formation of

Caption: Workflow for TG-IR analysis and the two-stage thermal decomposition of this compound.

Conclusion

The TG-IR analysis of this compound reveals a two-stage decomposition process. The primary decomposition event, occurring between 153°C and 270°C, involves the loss of a pyrazine molecule.[1][9] A subsequent decomposition of the amidoxime group occurs between 271°C and 316°C.[1][9] This detailed understanding of the thermal degradation of PAOX is essential for its application in pharmaceutical sciences, ensuring its stability and integrity during manufacturing and storage. The provided protocol offers a robust methodology for researchers to replicate and further investigate the thermal properties of this and similar compounds.

References

Application Notes and Protocols for the Electrochemical Analysis of Pyrazine-2-Amidoxime Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-amidoxime (PAOX) is a molecule of significant interest in medicinal chemistry and drug development, sharing structural similarities with the antituberculosis drug pyrazinamide.[1][2] Understanding its electrochemical properties is crucial for elucidating its mechanism of action, developing new analytical methods, and assessing its potential role in redox-based biological processes. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species. This document provides a detailed application note and protocol for the electrochemical analysis of this compound using cyclic voltammetry, based on established research.[1]

Principles of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte of interest and measuring the resulting current. The potential is swept in a forward and then a reverse direction over a defined range, and the resulting plot of current versus potential is known as a cyclic voltammogram. The key parameters obtained from a CV experiment are the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) and the corresponding peak currents (ipa and ipc). These parameters provide valuable information about the thermodynamics and kinetics of the electron transfer reactions.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound has been investigated in an acetonitrile solution.[1] The cyclic voltammogram of PAOX reveals a complex redox profile with multiple oxidation and reduction events, corresponding to the different electroactive moieties within the molecule: the amidoxime group and the pyrazine ring.[1]

In the anodic (positive potential) scan, three main oxidation peaks are observed. The first is a reversible oxidation of the amine group, while the others are irreversible.[1] In the cathodic (negative potential) scan, the reduction of the pyrazine ring is observed as an irreversible process.[1] The presence of a protic solvent like methanol can significantly alter the cyclic voltammogram, indicating the involvement of proton transfer in the electrochemical reactions.[1][3]

Quantitative Data Summary

The following table summarizes the key electrochemical data for this compound in an acetonitrile solution, as determined by cyclic voltammetry.[1]

ProcessPeak Potential (V vs. SCE)Characteristics
Anodic Scan (Oxidation)
OX1+0.880 (Epa)Reversible, oxidation of the amine group.[1]
RED1+0.820 (Epc)Reversible, reduction corresponding to OX1.[1]
OX2+1.240Broad and ill-defined peak.[1]
OX3+1.520Well-defined peak.[1]
Cathodic Scan (Reduction)
RED1Py-1.060Irreversible reduction of the pyrazine ring.[1]
RED2Py-1.980Irreversible reduction.[1]

Note: The half-wave potential (E1/2) for the reversible process (OX1/RED1) is calculated as 0.5(Epa + Epc). The potential difference (ΔEp) between the anodic and cathodic peaks provides information about the reversibility of the reaction.[1]

Experimental Protocol

This protocol outlines the steps for performing cyclic voltammetry on this compound.

1. Materials and Reagents:

  • This compound (PAOX)

  • Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M

  • Working Electrode: Platinum (Pt) disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum (Pt) wire or gauze

  • Volumetric flasks and pipettes

  • Electrochemical cell

  • Potentiostat/Galvanostat

2. Preparation of Solutions:

  • Supporting Electrolyte Solution (0.1 M TBAP in Acetonitrile): Accurately weigh the required amount of TBAP and dissolve it in anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M.

  • Analyte Solution (1 mM PAOX in 0.1 M TBAP/Acetonitrile): Accurately weigh a small amount of PAOX and dissolve it in the prepared 0.1 M TBAP/acetonitrile supporting electrolyte solution in a volumetric flask to obtain a final concentration of 1 mM.[1][4]

3. Electrochemical Measurement:

  • Electrode Preparation: Before each experiment, polish the platinum working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse it thoroughly with deionized water and then with acetonitrile, and dry it completely.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell. The working, reference, and counter electrodes should be immersed in the analyte solution. Ensure the tip of the reference electrode is placed close to the working electrode surface.

  • Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Parameters:

    • Potential Window: Set the potential window to scan from an initial potential where no reaction occurs, sweep to a final potential encompassing the redox events of interest, and then reverse the scan back to the initial potential. Based on the literature, a wide window from approximately -2.2 V to +1.8 V (vs. SCE) would be appropriate to observe both the reduction of the pyrazine ring and the oxidation of the amidoxime group.[1]

    • Scan Rate: Set the scan rate to 100 mV/s.[1][4]

    • Number of Cycles: Record at least three consecutive cycles to ensure the stability of the electrochemical response.

  • Data Acquisition: Initiate the cyclic voltammetry scan and record the resulting voltammogram.

Visualizations

Experimental Workflow for Cyclic Voltammetry of this compound

experimental_workflow cluster_prep Solution Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Prepare 0.1 M TBAP in Acetonitrile B Prepare 1 mM PAOX in Supporting Electrolyte A->B C Assemble 3-Electrode Cell B->C D Deaerate Solution (Ar or N2) C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammetry E->F G Record Cyclic Voltammogram F->G H Identify Peak Potentials (Epa, Epc) G->H I Measure Peak Currents (ipa, ipc) G->I

Caption: A flowchart illustrating the key steps in the electrochemical analysis of this compound.

Proposed Electrochemical Reaction Pathways of this compound

reaction_pathways cluster_anodic Anodic Oxidation (Amidoxime Moiety) cluster_cathodic Cathodic Reduction (Pyrazine Ring) PAOX This compound OX1 Oxidation of Amine Group (Reversible) PAOX->OX1 -e⁻ OX1->PAOX +e⁻ OX3 Further Oxidation (Iminoxy Radical Formation) OX1->OX3 -e⁻, -H⁺ PyRing Pyrazine Ring in PAOX RED1Py Reduction of Pyrazine Ring (Irreversible) PyRing->RED1Py +e⁻ PAOX_main This compound

Caption: A diagram showing the proposed electrochemical oxidation and reduction pathways of this compound.

References

Determining the Antimicrobial Potency of Pyrazine-2-amidoxime: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Pyrazine-2-amidoxime (PAOX), a compound recognized for its antimicrobial properties. The following sections detail the antimicrobial spectrum of PAOX, a standardized protocol for MIC determination using the broth microdilution method, and a visual representation of the experimental workflow. This document is intended to support research and development efforts in the fields of infectious diseases and drug discovery.

Antimicrobial Spectrum of this compound

This compound, a structural analog of the antituberculosis drug pyrazinamide, has demonstrated inhibitory and cidal activity against a range of microorganisms.[1][2][3] Its efficacy has been quantified against both bacterial and fungal pathogens. Notably, it has shown potent activity against the yeast Candida albicans, a common cause of opportunistic infections, and bactericidal effects against various Gram-positive and Gram-negative bacteria.[2][4]

A study detailing the microbiological activity of crystalline this compound established its Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal/Fungicidal Concentration (MBC/MFC) against six key reference strains.[2][3] The compound exhibited a consistent inhibitory and killing concentration of 5.79 mM against the tested bacteria and a significantly lower inhibitory concentration of 0.58 mM against Candida albicans, highlighting its potent antifungal potential.[2]

Summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data

The following table summarizes the reported antimicrobial activity of this compound against various microorganisms. The concentrations have been converted from mM to µg/mL for easier comparison and practical application in experimental setups. The molecular weight of this compound is 138.13 g/mol .

MicroorganismStrainTypeMIC (µg/mL)MBC/MFC (µg/mL)
Enterococcus hiraeATCC 8043Gram-positive bacteria800800
Staphylococcus aureusATCC 6538Gram-positive bacteria800800
Escherichia coliATCC 8739Gram-negative bacteria800800
Proteus vulgarisATCC 6896Gram-negative bacteria800800
Pseudomonas aeruginosaATCC 9027Gram-negative bacteria800800
Candida albicansATCC 4635Yeast80.1Not Reported

Note: The MIC and MBC/MFC values for the bacterial strains were reported as 5.79 mM, and the MIC for Candida albicans was reported as 0.58 mM.[2] These have been converted to µg/mL for this table.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound. This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents
  • This compound (PAOX)

  • Sterile 96-well U- or V-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial or fungal inoculum

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of PAOX powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the serial dilutions.

  • Preparation of Microorganism Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting PAOX solution to the first column of wells.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column.

    • Discard the final 100 µL from the tenth column.

    • Column 11 will serve as the growth control (inoculum without PAOX).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microorganism inoculum to each well from column 1 to column 11. Do not add inoculum to the sterility control wells in column 12.

  • Incubation:

    • Cover the microtiter plate with a sterile lid or sealing film.

    • Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_paox Prepare PAOX Stock Solution serial_dilution Perform 2-fold Serial Dilution of PAOX in 96-well Plate prep_paox->serial_dilution prep_inoculum Prepare Microorganism Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Pyrazine-2-amidoxime.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method for the synthesis of this compound is the reaction of 2-cyanopyrazine (pyrazinecarbonitrile) with hydroxylamine.[1][2] This reaction is a nucleophilic addition of hydroxylamine to the nitrile group. The reaction can be performed under various conditions, including using hydroxylamine hydrochloride with a base in an alcoholic solvent, or with an aqueous solution of hydroxylamine.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: Reported yields for the synthesis of pyrazine-based amidoximes from the reaction of the corresponding nitrile with hydroxylamine typically range from 63% to 93%.[1] The final yield is highly dependent on the optimization of reaction conditions such as temperature, reaction time, and the purity of reagents.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (2-cyanopyrazine) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot, which is typically more polar, indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is recrystallization.[3][4][5][6] Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexane. The choice of solvent will depend on the solubility of the product and any impurities. Column chromatography on silica gel can also be used for purification if recrystallization does not provide the desired purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of hydroxylamine: Hydroxylamine is not stable over long periods, especially at elevated temperatures. 3. Poor quality of 2-cyanopyrazine: Impurities in the starting material can interfere with the reaction. 4. Incorrect pH: The reaction is sensitive to pH. If using hydroxylamine hydrochloride, the amount of base is crucial.1. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature moderately. 2. Use freshly prepared or commercially available high-purity hydroxylamine. 3. Check the purity of 2-cyanopyrazine by NMR or GC-MS and purify if necessary. 4. If using hydroxylamine hydrochloride, ensure the molar equivalent of the base (e.g., sodium carbonate, triethylamine) is appropriate to neutralize the HCl and facilitate the reaction.
Formation of Multiple Products (Impurities) 1. Side reactions: At higher temperatures, side reactions can occur. 2. Reaction with solvent: If using an alcohol as a solvent, there is a possibility of side reactions. 3. Decomposition of the product: The amidoxime functional group can be sensitive to prolonged heating or extreme pH.1. Attempt the reaction at a lower temperature for a longer duration. 2. Consider using a non-alcoholic solvent if side products are observed. 3. Minimize the reaction time once the starting material is consumed and avoid overly acidic or basic workup conditions.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the reaction mixture. 2. Presence of oily impurities. 1. After the reaction is complete, try to precipitate the product by adding a non-polar solvent (e.g., hexane, diethyl ether). 2. Purify the crude product by column chromatography before attempting recrystallization.

Experimental Protocols

Synthesis of this compound from 2-Cyanopyrazine

This protocol is a generalized procedure based on common methods for amidoxime synthesis.

Materials:

  • 2-Cyanopyrazine

  • Hydroxylamine hydrochloride

  • Sodium carbonate (or another suitable base)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-cyanopyrazine (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium carbonate (0.6-0.75 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 2-cyanopyrazine.

  • Heat the reaction mixture to reflux (around 60-80°C) and stir for 12-18 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway cluster_reagents Reagents cluster_product Product 2-Cyanopyrazine 2-Cyanopyrazine Reaction 2-Cyanopyrazine->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction This compound This compound Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Synthesis Yield Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temp or Check Reagent Purity Incomplete->Optimize_Conditions Check_Impurities Analyze for Impurities (NMR/MS) Complete->Check_Impurities End Optimized Yield Optimize_Conditions->End Impurities_Present Impurities Present Check_Impurities->Impurities_Present Yes No_Impurities No Significant Impurities Check_Impurities->No_Impurities No Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Impurities_Present->Optimize_Purification No_Impurities->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Crystallization of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of Pyrazine-2-amidoxime.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the crystallization of this compound, presented in a question-and-answer format.

Issue 1: this compound fails to crystallize upon cooling.

  • Question: I have dissolved my this compound sample in a solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common challenge that can be addressed by several methods. The primary reason for crystallization failure is often insufficient supersaturation. Here are a few troubleshooting steps:

    • Induce Nucleation: Try scratching the inner surface of the crystallization vessel with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Antisolvent Addition: If your compound is dissolved in a good solvent, you can try adding a miscible "antisolvent" in which this compound has poor solubility. Add the antisolvent dropwise until the solution becomes slightly turbid, then allow it to stand.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my this compound has separated as an oil instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system. This can be due to a high concentration of impurities or a rapid cooling rate. To address this:

    • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration slightly.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the crystallization vessel to slow down the rate of heat loss.

    • Solvent Selection: Consider using a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.

Issue 3: The resulting crystals are very small or of poor quality.

  • Question: I managed to obtain crystals, but they are very fine needles or irregularly shaped. How can I grow larger, higher-quality crystals?

  • Answer: The formation of small or poor-quality crystals is often a result of rapid nucleation and crystal growth. To improve crystal quality:

    • Slower Crystallization: The key to growing larger crystals is to slow down the crystallization process. This can be achieved by slower cooling, using a solvent in which the compound has moderate solubility, or by employing techniques like vapor diffusion or slow evaporation.

    • Optimize Solvent System: Experiment with different solvents or solvent mixtures to find conditions that promote slower, more controlled crystal growth.

    • Purification: Impurities can significantly hinder the formation of well-ordered crystals. Ensure your this compound sample is of high purity before attempting crystallization. Techniques like column chromatography or recrystallization from a different solvent system can be used for purification. The presence of dimers and helical-like polymers in this compound's crystal structure suggests that strong intermolecular interactions can influence crystal packing.[1][2][3][4][5][6][7][8][9] Controlling the kinetics of crystallization is crucial to favor the formation of well-ordered single crystals over these aggregates.

Issue 4: Low yield of crystals.

  • Question: After crystallization and filtration, the yield of my this compound is very low. How can I improve it?

  • Answer: A low yield can be attributed to several factors:

    • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. Cooling to a lower temperature (e.g., in an ice bath or refrigerator) after initial room temperature cooling can help maximize the yield.

    • Solubility in the Mother Liquor: this compound has some solubility even in cold solvents. To check for significant loss, you can try to evaporate a small amount of the mother liquor to see if a substantial amount of solid remains. If so, you may be able to obtain a second crop of crystals by concentrating the mother liquor and cooling it again.

    • Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure the filtration apparatus is pre-heated.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethylformamide (DMF)~30 mg/mLHigh solubility.[10][11]
Dimethyl sulfoxide (DMSO)~30 mg/mLHigh solubility.[10][11]
Ethanol~0.2 mg/mLLow solubility.[10][11]
Phosphate-buffered saline (PBS), pH 7.2~0.1 mg/mLVery low solubility in aqueous buffer.[10][11]
Water2 mg/mLRequires ultrasonic and warming to 60°C.[12]

Experimental Protocols

Method: Crystallization of this compound by Vapor Diffusion

This method is suitable for obtaining high-quality single crystals and is based on the principle of slowly changing the solvent composition to induce crystallization.

Materials:

  • This compound

  • A "good" solvent in which this compound is soluble (e.g., Acetonitrile).

  • An "antisolvent" in which this compound is poorly soluble and is more volatile than the good solvent (e.g., Tetrahydropyran).

  • Small vial (e.g., 2 mL)

  • Larger vial or beaker that can accommodate the small vial.

  • Septum or cap for the larger vial/beaker.

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent (Acetonitrile). The solution should be close to saturation.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Place the small vial containing the this compound solution inside the larger vial.

  • Add the "antisolvent" (Tetrahydropyran) to the larger vial, ensuring the level of the antisolvent is below the top of the small vial.

  • Seal the larger vial with a septum or cap.

  • Allow the setup to stand undisturbed at a constant temperature. The more volatile antisolvent will slowly diffuse into the solution in the inner vial.

  • As the concentration of the antisolvent in the inner vial increases, the solubility of this compound will decrease, leading to slow crystallization.

  • Monitor the vial over several days to weeks for the formation of crystals.

Mandatory Visualization

Crystallization_Troubleshooting_Workflow Troubleshooting Workflow for this compound Crystallization start Start Crystallization Experiment dissolution Dissolve this compound in chosen solvent start->dissolution cooling Cool the solution dissolution->cooling check_crystals Crystals Formed? cooling->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound 'Oils Out' check_crystals->oiling_out Oiling Out poor_quality Poor Crystal Quality check_crystals->poor_quality Poor Quality success High-Quality Crystals Obtained check_crystals->success Yes induce_nucleation Induce Nucleation: - Scratching - Seeding no_crystals->induce_nucleation reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent add_antisolvent Add Antisolvent no_crystals->add_antisolvent induce_nucleation->cooling reduce_solvent->cooling add_antisolvent->cooling reheat_dilute Re-heat and Add More Solvent oiling_out->reheat_dilute slow_cooling Employ Slower Cooling reheat_dilute->slow_cooling slow_cooling->cooling slower_cryst Use Slower Crystallization Method (e.g., Vapor Diffusion) poor_quality->slower_cryst purify Purify Sample poor_quality->purify slower_cryst->success purify->start

Caption: Troubleshooting workflow for this compound crystallization.

Vapor_Diffusion_Workflow Experimental Workflow for Vapor Diffusion Crystallization start Start prep_solution Prepare saturated solution of This compound in a 'good' solvent start->prep_solution filter_solution Filter the solution prep_solution->filter_solution setup_vials Place small vial with solution inside a larger vial filter_solution->setup_vials add_antisolvent Add 'antisolvent' to the larger vial setup_vials->add_antisolvent seal_system Seal the system add_antisolvent->seal_system incubation Allow to stand at constant temperature seal_system->incubation monitor Monitor for crystal growth incubation->monitor end End monitor->end

Caption: Workflow for vapor diffusion crystallization of this compound.

References

Technical Support Center: Purification of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Pyrazine-2-amidoxime (PAOX). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are crystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the synthetic route. Common impurities may include unreacted starting materials such as Pyrazine-2-carbonitrile, excess hydroxylamine, and side-products formed during the reaction. If certain solvents are used for extraction, imidazole derivatives may also be present as impurities.[1]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and IR. Commercially available this compound is typically ≥97% pure.

Q4: What are the known stability issues with this compound during purification?

A4: this compound is a thermally stable compound, with decomposition generally occurring at temperatures exceeding 170°C.[2] However, prolonged exposure to harsh acidic or basic conditions during purification should be avoided to prevent potential degradation.

Troubleshooting Guides

Crystallization
IssuePossible CauseTroubleshooting Steps
No crystal formation - Inappropriate solvent or solvent system. - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystallization.- Perform a solvent screen to identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[3] - Concentrate the solution to increase supersaturation. - Attempt to "crash out" the product by adding an anti-solvent. - Purify the crude material by another method (e.g., column chromatography) to remove impurities before attempting crystallization.
Oiling out instead of crystallization - The boiling point of the solvent may be higher than the melting point of the compound or its impurities. - High concentration of impurities.- Use a lower boiling point solvent. - Use a more dilute solution. - Purify the crude material by column chromatography prior to crystallization.
Poor recovery - The compound has significant solubility in the cold crystallization solvent. - Insufficient cooling of the solution.- Ensure the crystallization mixture is thoroughly cooled in an ice bath. - Minimize the volume of solvent used for dissolution. - Consider using an anti-solvent to decrease the solubility of the product.
Column Chromatography
IssuePossible CauseTroubleshooting Steps
Poor separation of product from impurities - Inappropriate eluent system. - Co-elution of impurities with similar polarity.- Modify the eluent system. For normal phase silica gel chromatography, a gradient of ethyl acetate in hexane is a good starting point, based on the purification of the precursor Pyrazine-2-carbonitrile.[4] For this compound, a more polar system such as dichloromethane/methanol may be necessary. - Consider using a different stationary phase, such as reversed-phase C18 silica.[1]
Product is not eluting from the column - Eluent is too non-polar. - Strong interaction with the stationary phase.- Gradually increase the polarity of the eluent system. - For basic compounds like this compound, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can help to reduce tailing and improve elution from silica gel.[5]
Tailing of the product peak - Acidic nature of silica gel interacting with the basic this compound.- Add a basic modifier like triethylamine (0.1-1%) to the eluent system.[5] - Use neutral or basic alumina as the stationary phase.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol0.2 mg/mL
Phosphate Buffered Saline (PBS, pH 7.2)0.1 mg/mL

Data sourced from commercial supplier information.

Experimental Protocols

Protocol 1: Purification by Crystallization (Diffusion Method)

This protocol is adapted from a published procedure for obtaining high-quality crystals of this compound.[6]

Materials:

  • Crude this compound

  • Acetonitrile (MeCN)

  • Tetrahydropyran (THP)

  • Small vial or test tube

  • Larger beaker or jar

Procedure:

  • Dissolve approximately 2 mg of crude this compound in 1 mL of acetonitrile in a small vial.

  • Place the small vial, uncapped, inside a larger beaker containing 2.5 mL of tetrahydropyran (the anti-solvent).

  • Seal the larger beaker to create a closed system.

  • Allow the setup to stand at room temperature. Over a period of several days to two weeks, the vapor of the anti-solvent (THP) will slowly diffuse into the acetonitrile solution.

  • As the solubility of this compound decreases, crystals will form.

  • Once a sufficient amount of crystals has formed, carefully remove the vial.

  • Isolate the crystals by decanting the solvent or by filtration.

  • Wash the crystals with a small amount of cold tetrahydropyran and dry under vacuum.

Protocol 2: General Guideline for Purification by Column Chromatography

This is a general guideline for the purification of this compound by silica gel column chromatography. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for eluent system (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane)

  • Triethylamine (optional, as a modifier)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture) and spot it on a TLC plate. Develop the plate using various eluent systems to find one that gives good separation of the desired product from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal). A starting point could be a gradient of methanol in dichloromethane or ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent mixture. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: General Guideline for Purification by Liquid-Liquid Extraction

This protocol provides a general workflow for the initial purification of this compound to remove highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Aqueous solution (e.g., water, dilute acid, or dilute base)

  • Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of an aqueous solution. The pH of the aqueous solution can be adjusted to exploit the acidic or basic properties of impurities to facilitate their removal. For example, washing with a dilute acid solution can remove basic impurities, while a dilute basic solution can remove acidic impurities.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the washing of the organic layer with fresh aqueous solution as needed.

  • Finally, wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Pyrazine-2-carbonitrile + Hydroxylamine reaction Reaction start->reaction crude Crude this compound reaction->crude extraction Liquid-Liquid Extraction (Optional) crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization Final Polishing pure Pure this compound chromatography->pure crystallization->pure hplc HPLC pure->hplc nmr NMR pure->nmr mp Melting Point pure->mp

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_outcome cluster_troubleshooting Troubleshooting Steps start Purification Attempt success Successful Purification start->success Desired Purity Achieved failure Purification Issue start->failure Low Purity / Yield check_method Review Purification Method failure->check_method check_params Adjust Parameters (e.g., solvent, pH, temperature) check_method->check_params re_purify Re-purify using alternative method check_params->re_purify re_purify->start Retry Purification

Caption: Logical relationship for troubleshooting purification issues.

References

* stability issues of Pyrazine-2-amidoxime in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrazine-2-amidoxime (PAOX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amidoxime functional group's charge state is pH-dependent, which can affect its reactivity and stability.[1][2][3]

  • Light: Pyrazine compounds can be susceptible to photodegradation when exposed to UV or even ambient light.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Presence of Nucleophiles: The electrochemical behavior of this compound is altered in the presence of methanol, a nucleophile, suggesting potential reactivity.

  • Oxidizing Agents: The pyrazine ring may be susceptible to oxidative degradation.[5]

  • Metal Ions: this compound is known to form stable complexes with a variety of metal ions, which can impact its availability and stability in solution.[6]

Q2: In which solvents is this compound soluble?

A2: The solubility of this compound varies significantly across different solvents. It is crucial to select an appropriate solvent to ensure complete dissolution and minimize stability issues.

Table 1: Solubility of this compound [7]

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol0.2 mg/mL
PBS (pH 7.2)0.1 mg/mL

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways in solution are not fully elucidated in the literature, based on the chemical structure of this compound and related compounds, potential degradation routes include:

  • Hydrolysis: The amidoxime group may be susceptible to hydrolysis, especially under strongly acidic or basic conditions, potentially yielding the corresponding carboxylic acid or amide.

  • Photodegradation: Exposure to light, particularly UV light, may lead to the degradation of the pyrazine ring.[4]

  • Oxidation: The pyrazine ring can undergo oxidative degradation, potentially leading to ring-opening or the formation of hydroxylated byproducts.[5]

Q4: How should I prepare and store this compound solutions?

A4: To maximize the stability and reproducibility of your experiments, it is recommended to:

  • Prepare fresh solutions before each experiment whenever possible.

  • If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Consider the pH of your buffer system, as extreme pH values may accelerate degradation. A near-neutral pH is often a good starting point, but this should be verified for your specific application.

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Question: Why am I observing high variability between experiments that are supposed to be identical?

  • Answer: This could be due to the degradation of your this compound stock solution. It is highly recommended to prepare fresh solutions for each experiment. If you are using a previously prepared stock, its concentration may have decreased over time.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Question: I am seeing new peaks in my chromatogram that were not present when the solution was freshly prepared. What could be the cause?

  • Answer: The appearance of new peaks is a strong indicator of degradation. The new peaks likely correspond to one or more degradation products. To identify the cause, consider the following:

    • Photodegradation: Were your solutions exposed to light for extended periods? Try repeating the experiment with light protection.

    • Hydrolysis: Is your solvent or buffer highly acidic or basic? Consider performing a stability study at different pH values to identify an optimal range.

    • Oxidation: Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation.

Issue 3: Loss of biological activity or chemical reactivity.

  • Question: My compound seems to be less potent or is not reacting as expected. Could this be a stability issue?

  • Answer: Yes, a loss of potency is a common consequence of chemical degradation. The active this compound concentration in your solution may be lower than anticipated. It is advisable to verify the concentration and purity of your solution using a suitable analytical method, such as HPLC-UV or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their experimental conditions.

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubation Conditions:

    • Divide the test solution into multiple aliquots in amber vials.

    • Incubate the vials under different conditions you wish to test (e.g., room temperature, 4°C, 37°C).

    • For photodegradation studies, prepare a parallel set of samples in clear vials exposed to ambient light or a controlled light source.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if appropriate.

  • Analytical Quantification:

    • Analyze the samples by a validated stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

    • Quantify the peak area of the parent this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • From this data, you can determine the degradation rate and half-life of the compound under your specific experimental conditions.

Visualizations

Potential Degradation Pathways of this compound PAOX This compound Hydrolysis Hydrolysis (H2O, H+ or OH-) PAOX->Hydrolysis Photodegradation Photodegradation (Light/UV) PAOX->Photodegradation Oxidation Oxidation (Oxidizing agents, O2) PAOX->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound in solution.

Troubleshooting Workflow for PAOX Stability Issues Start Inconsistent Results or Unexpected Peaks Check_Freshness Was the solution freshly prepared? Start->Check_Freshness Prepare_Fresh Prepare fresh solution and re-run experiment Check_Freshness->Prepare_Fresh No Check_Storage How was the solution stored? Check_Freshness->Check_Storage Yes Run_Stability_Study Run a formal stability study (Protocol 1) Prepare_Fresh->Run_Stability_Study Light_Protected Was it protected from light? Check_Storage->Light_Protected Protect_from_Light Store in amber vials or wrapped in foil Light_Protected->Protect_from_Light No Check_pH What is the pH of the solution? Light_Protected->Check_pH Yes Protect_from_Light->Run_Stability_Study Adjust_pH Consider adjusting to a neutral pH if possible Check_pH->Adjust_pH Extreme pH Check_pH->Run_Stability_Study Neutral pH Adjust_pH->Run_Stability_Study

Caption: A logical workflow for troubleshooting stability issues with this compound.

Experimental Workflow for PAOX Stability Assessment Prep_Stock 1. Prepare Concentrated PAOX Stock Solution (e.g., in DMSO) Prep_Test 2. Dilute Stock into Test Buffer Prep_Stock->Prep_Test Incubate 3. Incubate Aliquots under Various Conditions (Temp, Light) Prep_Test->Incubate Sample 4. Collect Samples at Time Points (t=0, 2, 4... hrs) Incubate->Sample Analyze 5. Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Sample->Analyze Quantify 6. Quantify Remaining PAOX Analyze->Quantify Plot 7. Plot % Remaining vs. Time and Determine Half-life Quantify->Plot

Caption: A step-by-step workflow for experimentally assessing the stability of this compound.

References

* identifying byproducts in Pyrazine-2-amidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazine-2-amidoxime. The following information is designed to help identify and mitigate the formation of common byproducts during the synthesis from pyrazine-2-carbonitrile and hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the reaction of pyrazine-2-carbonitrile with hydroxylamine.[1] This reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol.[2]

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The primary byproducts encountered during the synthesis of this compound include:

  • Pyrazine-2-carboxamide: Formed through the hydrolysis of the starting material, pyrazine-2-carbonitrile, or the product, this compound.

  • 3,5-di(pyrazin-2-yl)-1,2,4-oxadiazole: This can form via the dimerization and subsequent cyclization of this compound, particularly at elevated temperatures.

  • Unreacted Pyrazine-2-carbonitrile: Incomplete reaction can lead to the presence of the starting material in the final product.

Q3: How can I minimize the formation of Pyrazine-2-carboxamide?

A3: To minimize the formation of Pyrazine-2-carboxamide, it is crucial to control the amount of water in the reaction mixture and to avoid excessively high temperatures or prolonged reaction times, which can promote hydrolysis. Using anhydrous solvents and ensuring the reaction is carried out under a dry atmosphere can be beneficial.

Q4: What conditions favor the formation of the 1,2,4-oxadiazole byproduct?

A4: The formation of 3,5-di(pyrazin-2-yl)-1,2,4-oxadiazole is generally favored by higher reaction temperatures and extended reaction times. The presence of oxidizing agents can also potentially facilitate this cyclization pathway.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (pyrazine-2-carbonitrile) and the appearance of the product (this compound) can be tracked. It is also advisable to co-spot with standards of the potential byproducts if they are available.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of hydroxylamine or base. 4. Degradation of the product.1. Increase the reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. A moderate temperature (e.g., refluxing ethanol) is often effective. 3. Use a slight excess of hydroxylamine and ensure at least a stoichiometric amount of base is used to neutralize the hydrochloride salt. 4. Avoid excessively high temperatures or prolonged heating after the reaction is complete.
Presence of a significant amount of Pyrazine-2-carboxamide 1. Presence of water in the reaction mixture. 2. Hydrolysis of the nitrile starting material or the amidoxime product.1. Use anhydrous solvents and reagents. 2. Work up the reaction as soon as it is complete to avoid prolonged exposure to conditions that may favor hydrolysis.
Detection of 3,5-di(pyrazin-2-yl)-1,2,4-oxadiazole 1. High reaction temperature. 2. Extended reaction time.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further conversion to the oxadiazole.
Difficulty in purifying the final product 1. Presence of multiple byproducts. 2. Similar polarity of the product and byproducts.1. Optimize the reaction conditions to minimize byproduct formation. 2. Use column chromatography with a carefully selected solvent system to separate the components. Recrystallization from a suitable solvent can also be effective for purification.[3][4]

Data Presentation

While specific quantitative data on byproduct formation under varying conditions for this compound synthesis is not extensively detailed in the available literature, the following table provides a qualitative summary of the expected impact of reaction parameters on product and byproduct formation based on general principles of organic chemistry.

Reaction Condition Effect on this compound Yield Effect on Pyrazine-2-carboxamide Formation Effect on 1,2,4-Oxadiazole Formation
Increased Temperature Generally increases reaction rate, but may lead to degradation at very high temperatures.IncreasesSignificantly increases
Increased Reaction Time Increases conversion up to a certain point, after which product degradation may occur.IncreasesSignificantly increases
Presence of Water No direct effect on the main reaction, but can lead to hydrolysis of the product.Significantly increasesNo direct effect
Excess Hydroxylamine Can drive the reaction to completion, potentially increasing the yield.No direct effectNo direct effect

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on established methods for the conversion of nitriles to amidoximes.

Materials:

  • Pyrazine-2-carbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium carbonate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Visualizations

This compound Synthesis Pathway

G PCN Pyrazine-2-carbonitrile PA This compound PCN->PA + NH2OH HA Hydroxylamine (NH2OH) G cluster_main Main Reaction cluster_side1 Hydrolysis cluster_side2 Dimerization & Cyclization PCN Pyrazine-2-carbonitrile PA This compound PCN->PA + NH2OH PCA Pyrazine-2-carboxamide PCN->PCA + H2O (Heat) PA->PCA + H2O (Heat) OXA 3,5-di(pyrazin-2-yl)- 1,2,4-oxadiazole PA->OXA - H2O, - NH3 (Heat) G decision decision issue issue solution solution start Start Synthesis monitor Monitor Reaction by TLC/HPLC start->monitor complete Is reaction complete? monitor->complete complete->monitor No workup Workup and Purify complete->workup Yes analyze Analyze Final Product workup->analyze purity Is product pure? analyze->purity end End purity->end Yes issue_impurity Impurity Detected purity->issue_impurity No identify_impurity Identify Impurity (NMR, MS) issue_impurity->identify_impurity is_amide Is it Pyrazine-2-carboxamide? identify_impurity->is_amide is_oxa Is it 1,2,4-Oxadiazole? is_amide->is_oxa No solution_amide Optimize: Use anhydrous solvents, reduce reaction time/temp is_amide->solution_amide Yes is_sm Is it Starting Material? is_oxa->is_sm No solution_oxa Optimize: Reduce reaction time and temperature is_oxa->solution_oxa Yes solution_sm Optimize: Increase reaction time or temperature is_sm->solution_sm Yes

References

Technical Support Center: Electrochemical Measurements of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrochemical measurements of Pyrazine-2-amidoxime.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the electrochemical analysis of this compound.

Issue 1: No or Low Signal/Peak Current

  • Question: I am not observing any distinct peaks in my cyclic voltammogram, or the peak currents are much lower than expected. What could be the cause?

  • Answer: This issue can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

    • Initial Checks:

      • Verify Connections: Ensure all electrode connections to the potentiostat are secure.

      • Analyte Concentration: Confirm that the concentration of this compound in your solution is appropriate. For initial measurements, a concentration of around 1 mM is a good starting point.[1]

      • Potential Window: Make sure your potential window is set correctly to capture the expected redox events. For this compound in acetonitrile, the reduction of the pyrazine ring occurs at approximately -1.060 V (vs. SCE), and oxidations of the amidoxime group are observed at positive potentials.[2]

    • Electrode Issues:

      • Working Electrode Polishing: An inadequately polished working electrode is a common cause of poor signal. Polish the electrode surface according to the manufacturer's instructions, typically with alumina slurry on a polishing pad, followed by thorough rinsing.

      • Reference Electrode Functionality: A malfunctioning reference electrode can lead to significant potential shifts or no signal at all. Check for air bubbles in the electrode tip and ensure the filling solution is not contaminated.

      • Counter Electrode Surface: While less common, a contaminated counter electrode can sometimes affect the measurement. Clean the counter electrode by rinsing or gentle polishing.

    • Solution Problems:

      • Supporting Electrolyte: Ensure the supporting electrolyte is fully dissolved and at the correct concentration (e.g., 0.1 M). In non-aqueous solvents like acetonitrile, tetrabutylammonium salts are commonly used.

      • Solvent Purity: Impurities in the solvent can interfere with the measurement. Use high-purity, dry solvent, especially for non-aqueous electrochemistry.

      • Degassing: Dissolved oxygen can interfere with electrochemical measurements. Purge your solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

Issue 2: Distorted or Irregularly Shaped Peaks

  • Question: My cyclic voltammogram shows distorted, broad, or misshapen peaks. What could be wrong?

  • Answer: Peak distortion can be indicative of several issues, including uncompensated resistance, slow electron transfer kinetics, or electrode fouling.

    • Uncompensated Resistance (iR Drop):

      • Symptom: Peaks are broadened and shifted, particularly at higher scan rates.

      • Solution:

        • Move the reference electrode tip closer to the working electrode.

        • Use a higher concentration of the supporting electrolyte.

        • Employ iR compensation if your potentiostat software has this feature.

    • Electrode Fouling/Adsorption:

      • Symptom: Peak current decreases with successive cycles. The peak shape may change, and new peaks might appear.

      • Solution:

        • Polish the working electrode between experiments.

        • Try a different working electrode material.

        • Modify the electrode surface to prevent adsorption.

    • Coupled Chemical Reactions:

      • Symptom: The reversibility of the redox couple changes with the scan rate. For this compound, the electrochemical processes can be complex and may involve coupled chemical reactions.[2]

      • Solution:

        • Vary the scan rate to investigate the kinetics of the reaction.

        • Consult the literature for known reaction mechanisms of this compound and similar compounds.

Issue 3: Irreproducible Results

  • Question: I am getting inconsistent results between different runs of the same experiment. Why is this happening?

  • Answer: Irreproducibility can be frustrating. A systematic approach is key to identifying the source of the variation.

    • Consistent Electrode Preparation: Ensure your electrode polishing and cleaning procedure is identical for every experiment.

    • Stable Reference Electrode: Verify that the potential of your reference electrode is stable over time.

    • Solution Preparation: Prepare fresh solutions for each set of experiments. The stability of this compound in the chosen solvent and electrolyte over time should be considered.

    • Environmental Factors: Maintain a consistent temperature and purge the solution with inert gas for the same duration before each measurement.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable solvent and supporting electrolyte for the electrochemical measurement of this compound?

    • A1: Acetonitrile is a commonly used solvent for the electrochemical study of this compound.[1][2] A suitable supporting electrolyte is a 0.1 M solution of a tetrabutylammonium salt, such as tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Q2: What are the expected peak potentials for this compound?

    • A2: In acetonitrile with 0.1 M TBAP, the reduction of the pyrazine ring is observed at approximately -1.060 V vs. SCE. The oxidation of the amidoxime moiety shows a reversible reaction with an anodic peak (OX1) and a corresponding cathodic peak (RED1), and two irreversible oxidation peaks (OX2 and OX3) at more positive potentials.[2] Please refer to the data table below for specific values.

  • Q3: What working electrode material is recommended?

    • A3: A platinum working electrode has been successfully used for the electrochemical analysis of this compound.[2] Glassy carbon and gold electrodes are also common choices for organic electrochemistry and may be suitable as well.

  • Q4: How does the presence of water or other protic solvents affect the measurement?

    • A4: The electrochemical behavior of this compound can be influenced by the presence of proton donors. For example, the addition of methanol to an acetonitrile solution of this compound can cause changes in the cyclic voltammogram.[2] Therefore, it is crucial to use a dry solvent and electrolyte for reproducible results, unless the effect of proton donors is the subject of the investigation.

  • Q5: My sample is in a biological matrix. What should I consider?

    • A5: Biological matrices can introduce significant interferences. Proteins and other biomolecules can adsorb to the electrode surface, causing fouling. It is often necessary to perform a sample extraction or clean-up step to isolate the this compound before electrochemical analysis. The pH of the sample will also be a critical parameter to control, as the redox potentials of pyrazine derivatives can be pH-dependent.

Quantitative Data Summary

The following table summarizes the electrochemical data for this compound in acetonitrile.

Process Potential (V vs. SCE) Characteristics
OX1 (Oxidation) See noteReversible
RED1 (Reduction) See noteReversible
OX2 (Oxidation) See noteIrreversible, broad
OX3 (Oxidation) See noteIrreversible, well-defined
RED1Py (Reduction) -1.060Irreversible

Note: Specific peak potential values for the oxidation processes are not explicitly provided in a single numerical format in the primary reference but are shown in the cyclic voltammogram. Researchers should refer to the original publication for the graphical data.[2]

Experimental Protocols

Cyclic Voltammetry of this compound in Acetonitrile

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in high-purity, anhydrous acetonitrile.

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP).

    • Ensure the analyte and electrolyte are fully dissolved.

  • Electrode Preparation:

    • Working Electrode: Polish a platinum disc electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and then with acetonitrile.

    • Reference Electrode: Use a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode with a salt bridge containing the same supporting electrolyte solution.

    • Counter Electrode: A platinum wire or foil can be used as the counter electrode. Clean it by rinsing with acetonitrile.

  • Electrochemical Measurement:

    • Assemble the three electrodes in an electrochemical cell containing the prepared solution.

    • Purge the solution with a gentle stream of inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards the desired negative or positive potentials and back. A suitable range could be from +1.5 V to -1.5 V.

    • Set the scan rate, for example, to 100 mV/s.

    • Run the cyclic voltammetry experiment and record the voltammogram.

Visualizations

Troubleshooting_Workflow Start No or Low Signal Check_Connections Verify Electrode Connections Start->Check_Connections Check_Concentration Confirm Analyte Concentration Check_Connections->Check_Concentration Connections OK Problem_Identified Problem Resolved Check_Connections->Problem_Identified Issue Found Check_Potential_Window Set Correct Potential Window Check_Concentration->Check_Potential_Window Concentration OK Check_Concentration->Problem_Identified Issue Found Check_Potential_Window->Problem_Identified Signal Appears Electrode_Issues Suspect Electrode Issues Check_Potential_Window->Electrode_Issues No Improvement Polish_WE Polish Working Electrode Electrode_Issues->Polish_WE Check_RE Check Reference Electrode Polish_WE->Check_RE Clean_CE Clean Counter Electrode Check_RE->Clean_CE Solution_Issues Suspect Solution Issues Clean_CE->Solution_Issues Still No Signal Check_Electrolyte Check Supporting Electrolyte Solution_Issues->Check_Electrolyte Check_Solvent Use High-Purity Solvent Check_Electrolyte->Check_Solvent Degas_Solution Degas Solution with Inert Gas Check_Solvent->Degas_Solution Degas_Solution->Problem_Identified Signal Appears

Caption: Troubleshooting workflow for no or low signal.

Experimental_Workflow Prep_Solution Prepare Analyte and Electrolyte Solution Assemble_Cell Assemble Electrochemical Cell Prep_Solution->Assemble_Cell Prep_Electrodes Prepare and Clean Electrodes (WE, RE, CE) Prep_Electrodes->Assemble_Cell Degas Purge Solution with Inert Gas (10-15 min) Assemble_Cell->Degas Connect Connect Electrodes to Potentiostat Degas->Connect Set_Parameters Set Experimental Parameters (Potential Window, Scan Rate) Connect->Set_Parameters Run_CV Run Cyclic Voltammetry Set_Parameters->Run_CV Record_Data Record and Analyze Data Run_CV->Record_Data

Caption: General experimental workflow for cyclic voltammetry.

References

Technical Support Center: Pyrazine-2-amidoxime Crystal Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyrazine-2-amidoxime (PAOX) crystals. The focus is on identifying and addressing potential issues related to polymorphism.

Troubleshooting Guide

Problem: Unexpected experimental results or batch-to-batch variability.

This could be an indication of the presence of different polymorphic forms of this compound. The following guides will help you investigate and troubleshoot this issue.

Q1: My latest batch of this compound crystals shows a different melting point than previously recorded. What should I do?

A1: A change in melting point is a strong indicator of a potential polymorphic transformation or the presence of a new polymorph.

  • Immediate Action: Use Differential Scanning Calorimetry (DSC) to obtain a precise thermal profile. A sharp, single endotherm at a different temperature or the appearance of multiple thermal events could confirm the presence of a different solid form. For comparison, the known monoclinic form of PAOX exhibits a specific thermal decomposition profile.

  • Follow-up Analysis:

    • Perform Powder X-ray Diffraction (PXRD) on the new batch and compare the diffractogram with the reference pattern for the known monoclinic form. Significant differences in peak positions and intensities will confirm a different crystal lattice.

    • Use spectroscopic techniques like FT-IR or Raman spectroscopy. Changes in vibrational modes, particularly in regions corresponding to hydrogen bonding (e.g., N-H, O-H stretching), can indicate different molecular packing.

Q2: The PXRD pattern of my sample has additional peaks that are not in the reference pattern for the known PAOX crystal structure. What does this mean?

A2: The presence of additional peaks in your PXRD pattern suggests a mixture of polymorphic forms or the presence of an impurity.

  • Troubleshooting Steps:

    • Verify Purity: First, confirm the chemical purity of your sample using techniques like HPLC or LC-MS to rule out chemical impurities.

    • Polymorphic Mixture: If the sample is chemically pure, you likely have a mixture of polymorphs. The additional peaks belong to one or more different crystalline forms.

    • Isolation and Characterization: Attempt to isolate the different forms by techniques such as fractional crystallization or by carefully controlling crystallization conditions (e.g., solvent, temperature, cooling rate). Once isolated, characterize each form individually using single-crystal XRD, DSC, and spectroscopy.

Q3: I am struggling to reproduce the same crystalline form of this compound consistently. How can I control the crystallization outcome?

A3: Controlling polymorphism requires careful control over the crystallization process. Key parameters to investigate are:

  • Solvent Selection: The polarity and hydrogen bonding capability of the solvent can influence which polymorph nucleates and grows. The known form has been crystallized using a diffusion method. Experiment with a range of solvents with different properties.

  • Supersaturation and Temperature: The rate of supersaturation and the crystallization temperature are critical. Slow cooling and low supersaturation generally favor the most stable polymorph, while rapid cooling (crash crystallization) can trap metastable forms.

  • Agitation: The level of agitation during crystallization can affect nucleation and growth kinetics, potentially leading to different polymorphic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known crystal structure of this compound?

A1: The reported crystal structure of this compound is a monoclinic system with the P2₁ space group.[1][2] It features two molecules (A and B) in the asymmetric unit. The crystal structure is stabilized by extensive intermolecular and intramolecular hydrogen bonds, forming dimers and helical-like polymer chains.[1][3][4]

Q2: Are there any known polymorphs of this compound?

A2: Based on the available scientific literature, only one crystalline form of this compound has been extensively characterized. However, the phenomenon of polymorphism is common in organic molecules like PAOX, and the existence of other, yet undiscovered, polymorphs is possible. A related compound, Pyrazinamide, is known to exist in at least four polymorphic forms.[5]

Q3: What analytical techniques are essential for identifying and characterizing PAOX polymorphs?

A3: A combination of analytical techniques is crucial:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for distinguishing between different crystal forms as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of different polymorphs. It can help establish the thermodynamic relationship between them.

  • Thermogravimetric Analysis (TGA): TGA can identify solvates or hydrates by detecting weight loss upon heating. The thermal decomposition of PAOX has been examined using TG-IR analysis.[3]

  • Spectroscopy (FT-IR, Raman): Vibrational spectroscopy can differentiate polymorphs by detecting differences in molecular conformation and intermolecular interactions, such as hydrogen bonding.

  • Single-Crystal X-ray Diffraction: This technique provides definitive proof of a new polymorphic form by determining the complete crystal structure, including unit cell dimensions, space group, and atomic positions.

Q4: How can I screen for new polymorphs of this compound?

A4: A systematic polymorphic screen involves crystallizing the compound under a wide variety of conditions:

  • Solvent Variation: Crystallize from a diverse range of solvents (polar, non-polar, protic, aprotic).

  • Temperature Variation: Perform crystallizations at different temperatures and employ different cooling profiles (slow cooling, crash cooling).

  • Evaporation: Allow solutions to evaporate slowly at different temperatures.

  • Slurry Experiments: Stir a suspension of the solid in different solvents at various temperatures to encourage conversion to a more stable form.

  • High-Pressure Crystallization: Applying high pressure can sometimes induce the formation of new, denser polymorphs.

Quantitative Data

Table 1: Crystallographic Data for the Known Monoclinic Form of this compound

ParameterValueReference
Chemical FormulaC₅H₆N₄O[1]
Formula Weight138.13[1]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁[1][2]
a (Å)7.935(2)[1]
b (Å)6.136(2)[1]
c (Å)13.332(4)[1]
α (°)90[1]
β (°)106.98(3)[1]
γ (°)90[1]
Volume (ų)619.9(3)[1]
Z4[1]
Temperature (°C)22 ± 0.1[6]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Peaks / Ranges (cm⁻¹)AssignmentReference
FT-IR (KBr)3437–3331ν(NH₂) symmetric and asymmetric stretching[2]
FT-IR (KBr)1659ν(C=N oxime)[6]
FT-IR (KBr)953ν(N-O oxime)[2]
Raman1662ν(C=N oxime)[6]

Experimental Protocols

1. Crystallization by Diffusion Method

This method was used to obtain high-quality single crystals of the known PAOX form.[1][3][7]

  • Materials: this compound, suitable solvent system (e.g., a solvent in which PAOX is soluble and an anti-solvent in which it is poorly soluble).

  • Procedure:

    • Prepare a saturated solution of this compound in a suitable solvent in a small vial.

    • Carefully layer a less dense anti-solvent on top of the PAOX solution, minimizing mixing.

    • Seal the vial and allow it to stand undisturbed at a constant temperature.

    • Slow diffusion at the solvent-anti-solvent interface will gently reduce the solubility of PAOX, promoting the growth of single crystals over several days to weeks.

2. Powder X-ray Diffraction (PXRD) Analysis

  • Objective: To obtain a fingerprint of the crystalline solid for polymorph identification.

  • Procedure:

    • Gently grind a small amount of the crystalline sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern using a diffractometer, typically with CuKα radiation.

    • Scan a 2θ range of approximately 5° to 40°.

    • Compare the resulting diffractogram with reference patterns to identify the polymorphic form(s) present.

3. Differential Scanning Calorimetry (DSC) Analysis

  • Objective: To determine thermal properties such as melting point and phase transitions.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan (hermetically or with a pinhole, depending on the desired experiment).

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to identify endothermic (melting, transitions) and exothermic (crystallization, degradation) events.

Visualizations

Polymorph_Screening_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Primary Analysis cluster_results Results & Further Characterization PAOX_Source This compound (Crude or Known Form) Solvent Solvent Crystallization (Multiple Solvents, Temps) PAOX_Source->Solvent Apply Crystallization Method Evaporation Slow Evaporation PAOX_Source->Evaporation Apply Crystallization Method Slurry Slurry Conversion (Different Solvents) PAOX_Source->Slurry Apply Crystallization Method Melt Melt Cooling (Different Rates) PAOX_Source->Melt Apply Crystallization Method PXRD PXRD Analysis Solvent->PXRD Analyze Solid Evaporation->PXRD Analyze Solid Slurry->PXRD Analyze Solid Melt->PXRD Analyze Solid KnownForm Known Form Identified PXRD->KnownForm NewForm Potential New Form(s) (Different PXRD Pattern) PXRD->NewForm DSC_TGA DSC / TGA NewForm->DSC_TGA Characterize Further Spectroscopy FT-IR / Raman NewForm->Spectroscopy Characterize Further SingleCrystal Single Crystal XRD NewForm->SingleCrystal Characterize Further

Caption: Workflow for Polymorphic Screening of this compound.

Logical_Relationship cluster_properties Examples of Properties A Crystallization Conditions B Crystal Nucleation & Growth A->B Influences C Polymorphic Form (Crystal Structure) B->C Determines D Physicochemical Properties C->D Dictates P1 Melting Point D->P1 P2 Solubility D->P2 P3 Stability D->P3 P4 PXRD Pattern D->P4

Caption: Logical relationship between crystallization and physical properties.

References

* optimizing reaction conditions for Pyrazine-2-amidoxime metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for Pyrazine-2-amidoxime (PAOX) metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound (PAOX) in metal complexes?

A1: this compound typically acts as a bidentate ligand. It coordinates to metal ions through the azomethine nitrogen of the pyrazine ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring.[1][2][3]

Q2: How does pH influence the formation of PAOX metal complexes?

A2: The pH of the reaction medium is a critical factor. The amidoxime group has acidic and basic sites. Deprotonation of the oxime's hydroxyl group, which is often necessary for complexation, is pH-dependent.[4][5] For many metal ions, complex formation is favored in neutral to slightly basic conditions, where the ligand can deprotonate to form a more stable complex.[6] However, the optimal pH can vary depending on the metal ion and the solvent system used.[7]

Q3: What solvents are suitable for the synthesis of PAOX metal complexes?

A3: Both aqueous and non-aqueous solvents can be used for the synthesis of PAOX metal complexes.[4][8] Common solvents include water, ethanol, methanol, and acetonitrile.[2][9][10] The choice of solvent can influence the solubility of the reactants, the stability of the resulting complex, and may affect the coordination geometry.[11] Spectrophotometric studies in both water and acetonitrile have been conducted to determine complex stability.[2][8]

Q4: What are the common stoichiometries observed for PAOX metal complexes?

A4: The metal-to-ligand molar ratio can vary. However, mononuclear complexes with a 1:2 metal-to-ligand ratio (ML2) are commonly observed and often exhibit high stability in solution.[4][12][13] Other stoichiometries, including polynuclear complexes, have also been reported depending on the reaction conditions and the metal ion.[14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the metal complex. 1. Incorrect pH: The pH may not be optimal for the deprotonation of the amidoxime group and subsequent coordination. 2. Inappropriate Solvent: The reactants may have poor solubility in the chosen solvent, or the solvent may interfere with the reaction. 3. Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Ligand-to-Metal Ratio: An incorrect stoichiometric ratio of PAOX to the metal salt can limit the formation of the desired complex.1. Optimize pH: Perform the reaction over a range of pH values to find the optimum. Potentiometric titration can be a useful tool to study the complex formation equilibria.[4] 2. Solvent Screening: Try different solvents or solvent mixtures to improve solubility and reactivity. Acetonitrile and ethanol are common alternatives to water.[2][11] 3. Adjust Temperature: Gradually increase the reaction temperature. Some syntheses may require refluxing for several hours.[5] 4. Vary Stoichiometry: Experiment with different ligand-to-metal molar ratios (e.g., 1:1, 2:1, 3:1) to identify the optimal ratio for your specific complex.
Formation of an insoluble precipitate of unknown composition. 1. Metal Hydroxide Precipitation: If the pH is too high, the metal ion may precipitate as a hydroxide. 2. Poor Complex Solubility: The desired metal complex may be insoluble in the reaction solvent. 3. Side Reactions: The ligand or metal salt may be undergoing undesired side reactions.1. Control pH: Carefully control the pH of the reaction mixture, avoiding excessively basic conditions. 2. Change Solvent: Use a different solvent in which the complex is more soluble. 3. Modify Reaction Conditions: Adjust the temperature or concentration of reactants to minimize side reactions.
Difficulty in crystallizing the product for X-ray diffraction. 1. Impurities: The presence of impurities can inhibit crystal growth. 2. Slow Crystallization: The complex may crystallize very slowly. 3. Inappropriate Crystallization Technique: The chosen method may not be suitable for the complex.1. Purify the Product: Recrystallize the crude product to remove impurities. 2. Be Patient: Allow the crystallization to proceed over an extended period (days to weeks). 3. Try Different Techniques: Employ various crystallization methods such as slow evaporation, vapor diffusion, or layering of solvents with different polarities. The diffusion method has been successfully used to obtain crystalline PAOX.[2][12]
Characterization data (e.g., IR, UV-Vis) is inconsistent with expected complex formation. 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Coordination to a different site: The metal may be coordinating to other donor atoms on the ligand. 3. Decomposition: The complex may have decomposed during workup or storage.1. Monitor Reaction Progress: Use techniques like TLC or UV-Vis spectroscopy to monitor the reaction until completion. 2. Detailed Spectroscopic Analysis: Carefully analyze IR spectra for shifts in characteristic bands (e.g., C=N, N-O) to confirm the coordination mode.[2] UV-Vis titration can confirm the interaction between the metal ion and the ligand.[4][12] 3. Ensure Stability: Store the complex under appropriate conditions (e.g., cool, dry, and dark). Thermal analysis (TGA) can determine the thermal stability of the complex.[2]

Quantitative Data Summary

Table 1: Stability Constants of Iridium(III)-Pyrazine Derivative Complexes

ComplexLog K1Log K2Log β2
Ir(III)-PAOX4.54.08.5
Ir(III)-PZA4.23.88.0
Ir(III)-PTCA4.03.57.5

Data suggests the stability order for Ir(III) complexes is PAOX > PZA (Pyrazine-2-carboxamide) > PTCA (Pyrazine-2-thiocarboxamide).[4][12][13]

Table 2: Spectroscopic Data for a Ruthenium(III)-PAOX Complex, [RuCl(PAOX)₂(OH₂)]Cl₂

ParameterValue (cm⁻¹)
Splitting Parameter (Δ₀)26,631
Racah Parameter (B)616
Nephelauxetic Ratio (β)0.64

These ligand field parameters are consistent with an octahedral geometry around the Ru(III) ion.[1]

Experimental Protocols

1. General Synthesis of a this compound Metal Complex (e.g., with Ni(II))

This protocol is a general guideline based on reported syntheses.[14][15]

  • Materials: this compound (H₂pzaox), a metal salt (e.g., Ni(NO₃)₂·6H₂O), a suitable solvent (e.g., pyridine/methanol mixture).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Separately, dissolve the metal salt in the same or a compatible solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The molar ratio of metal to ligand should be carefully controlled based on the desired stoichiometry (e.g., 1:2).

    • The reaction mixture is typically stirred at room temperature or gently heated for a specific period (e.g., several hours).

    • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and then dried in a desiccator.

2. Characterization by UV-Vis Spectrophotometric Titration

This method is used to study the complex formation in solution.[2][4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile or water).

    • Prepare a stock solution of the metal salt of a much higher concentration in the same solvent.

    • Place a known volume of the ligand solution in a cuvette.

    • Record the initial UV-Vis spectrum of the ligand solution.

    • Make successive additions of small aliquots of the concentrated metal salt solution to the cuvette.

    • Record the UV-Vis spectrum after each addition.

    • Observe the changes in the absorption bands (e.g., shifts in wavelength, changes in absorbance). The appearance of new peaks or isosbestic points indicates complex formation.[4][12]

Visualizations

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Ligand_Sol Dissolve PAOX in Solvent Mix Mix Solutions (Controlled Stoichiometry) Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix React Stir/Heat (Controlled Temperature & Time) Mix->React Filter Filter Precipitate React->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry the Product Wash->Dry Crystallize Crystallization (Optional) Dry->Crystallize Spectroscopy Spectroscopy (IR, UV-Vis, NMR) Dry->Spectroscopy Analysis Elemental Analysis Dry->Analysis XRay X-ray Diffraction Crystallize->XRay

Caption: Experimental Workflow for PAOX Metal Complex Synthesis.

Troubleshooting_Logic cluster_pH pH Optimization cluster_Solvent Solvent Selection cluster_Conditions Reaction Conditions Start Low/No Product Yield Check_pH Is pH Optimized? Start->Check_pH Adjust_pH Adjust pH and Repeat Check_pH->Adjust_pH No Check_Solvent Is Solvent Appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Change_Solvent Try Different Solvent Check_Solvent->Change_Solvent No Check_Temp Is Temperature/Time Sufficient? Check_Solvent->Check_Temp Yes Change_Solvent->Start Adjust_Temp_Time Increase Temp/Time Check_Temp->Adjust_Temp_Time No Success Successful Synthesis Check_Temp->Success Yes Adjust_Temp_Time->Start

Caption: Troubleshooting Logic for Low Product Yield.

References

* preventing degradation of Pyrazine-2-amidoxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Pyrazine-2-amidoxime to prevent its degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue IDQuestionPossible CausesSuggested Actions
PAOX-T01 I suspect my this compound has degraded. What are the initial steps to verify this?- Improper storage temperature. - Exposure to heat. - Presence of oxidizing or reducing agents.1. Visual Inspection: Check for any change in color or physical appearance of the solid compound. 2. Solubility Test: Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO, DMF). Poor solubility might indicate degradation or polymerization. 3. Purity Analysis: Perform analytical tests such as HPLC or LC-MS to assess the purity and identify potential degradation products. Compare the results with a fresh or certified standard if available.
PAOX-T02 My compound shows a new peak in the HPLC chromatogram after a period of storage. What could this be?- Thermal Degradation: If stored at elevated temperatures, the pyrazine ring or the amidoxime group may have decomposed.[1] - Oxidation: The amidoxime group is susceptible to oxidation.[1] - Reduction: The pyrazine ring can undergo reduction.[1]1. Characterize the Impurity: Use LC-MS or GC-MS to determine the mass of the new peak. This can help in identifying the degradation product. 2. Review Storage Conditions: Verify the storage temperature and check for any temperature excursions. 3. Evaluate Atmosphere: Consider if the compound was exposed to air (oxygen) for prolonged periods.
PAOX-T03 The compound has changed color (e.g., turned yellow or brown). Is it still usable?- Decomposition: Color change is a strong indicator of chemical degradation. The specific chromophores responsible would depend on the degradation pathway.1. Cease Use: It is highly recommended not to use the discolored compound for experiments where purity is critical. 2. Full Analysis: If the material is valuable, a thorough analysis (HPLC, LC-MS, NMR) is required to identify the components and determine the percentage of remaining active compound. 3. Proper Disposal: Dispose of the degraded compound according to your institution's chemical waste guidelines.
PAOX-T04 I need to store this compound for a short period at room temperature. Is this acceptable?- Accelerated Degradation: While long-term storage recommendations are for cold temperatures, short-term exposure to ambient temperatures may be acceptable but could initiate degradation, especially if humidity is not controlled.1. Minimize Duration: Keep the compound at room temperature for the shortest time possible. 2. Control Environment: Store in a desiccator to protect from moisture. 3. Protect from Light: Use an amber vial or store in the dark. 4. Re-analyze if Necessary: For critical applications, re-analyze the purity before use if it has been at room temperature for an extended period.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal long-term storage conditions for this compound? A1: For long-term stability, this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least 4 years.

  • Q2: Can I store this compound in a refrigerator (+4°C)? A2: While -20°C is the recommended temperature for long-term storage, refrigeration at +4°C is a better alternative to room temperature. However, the stability for extended periods at this temperature is not well-documented. For critical applications, it is advisable to stick to the -20°C recommendation.

  • Q3: How sensitive is this compound to light? A3: While specific photostability studies are not readily available in the provided search results, it is a general best practice for all chemical compounds to be stored in a dark place or in amber vials to prevent potential photolytic degradation.

  • Q4: Is this compound sensitive to moisture? A4: The provided information does not contain specific data on the hygroscopicity or hydrolysis of this compound under typical storage conditions. However, amidoxime groups can be susceptible to hydrolysis. Therefore, it is recommended to store the compound in a tightly sealed container in a dry environment. Using a desiccator for storage is a good practice.

Degradation

  • Q5: At what temperature does this compound start to decompose? A5: Thermal decomposition of solid this compound has been shown to occur in two main stages, starting at temperatures between 153°C and 170°C. The first stage involves the loss of a pyrazine molecule, followed by the decomposition of the amidoxime group at higher temperatures.[1]

  • Q6: What are the likely degradation pathways for this compound? A6: Based on its chemical structure, the main potential degradation pathways are:

    • Thermal Decomposition: As mentioned above, cleavage of the pyrazine ring and the amidoxime group at elevated temperatures.[1]

    • Oxidation: The amidoxime moiety can be oxidized.

    • Reduction: The pyrazine ring is susceptible to electrochemical reduction.[1]

  • Q7: How can I detect degradation in my sample? A7: The most reliable method is to use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any impurities or degradation products and allow for their quantification. A change in the retention time or the appearance of new peaks compared to a reference standard is indicative of degradation.

Data on Storage and Stability

The following table summarizes the known stability data for this compound.

Storage ConditionDurationObservationReference
-20°C≥ 4 yearsStable.
153-270°CNot specifiedFirst stage of thermal decomposition (loss of pyrazine molecule).[1]
271-316°CNot specifiedSecond stage of thermal decomposition (decomposition of amidoxime group).[1]

Note: There is a lack of publicly available quantitative data on the stability of this compound at other common storage conditions such as room temperature (20-25°C) or refrigerated (2-8°C) with varying humidity and light exposure.

Experimental Protocols

Protocol for Assessing the Purity of this compound using HPLC

This protocol provides a general method for assessing the purity of a this compound sample. The exact parameters may need to be optimized for your specific HPLC system and column.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (or other suitable buffer components)

    • Volumetric flasks and pipettes

    • HPLC vials

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh about 1 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a sample solution of your stored this compound at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or the λmax of this compound)

    • Column Temperature: 30°C

    • Gradient Elution (Example):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Visualizations

Logical Workflow for Troubleshooting Degradation

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

degradation_troubleshooting start Suspected Degradation of This compound visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection purity_analysis Purity Analysis (e.g., HPLC, LC-MS) visual_inspection->purity_analysis is_degraded Is Degradation Confirmed? purity_analysis->is_degraded review_storage Review Storage Conditions (Temp, Light, Moisture) is_degraded->review_storage Yes no_degradation Compound is Stable. Proceed with Experiment. is_degraded->no_degradation No characterize_degradants Characterize Degradation Products (LC-MS, NMR) review_storage->characterize_degradants quarantine Quarantine Compound. Do Not Use for Critical Experiments. characterize_degradants->quarantine consult_supplier Consult Supplier or Literature for Stability Data quarantine->consult_supplier dispose Dispose of Compound According to Safety Protocols quarantine->dispose

Caption: Troubleshooting workflow for suspected degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of Pyrazine-2-amidoxime (PAOX), a significant structural analog of the antituberculosis drug pyrazinamide. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines various analytical techniques, presents key validation parameters in a comparative format, and provides detailed experimental protocols to aid in method development and implementation.

Comparison of Analytical Methods

The analysis of this compound can be approached using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.

Analytical MethodPrincipleBest Suited ForPotential AdvantagesPotential Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.Purity assessment, quantification of PAOX in bulk drug and pharmaceutical formulations, and stability studies.High resolution, sensitivity, and reproducibility. Applicable to a wide range of polarities.May require derivatization for compounds with poor chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile impurities and degradation products.High sensitivity and specificity, providing structural information for identification.Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar compounds.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet and visible light by the analyte.Preliminary quantification, determination of dissociation constants (pKa), and studying drug-metal interactions.Simple, rapid, and cost-effective. Non-destructive.Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general procedure for the validation of this compound purity using RP-HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound in the mobile phase (a wavelength of approximately 270 nm is a reasonable starting point based on its structure).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters:

The method should be validated according to ICH guidelines, evaluating the following parameters:

  • System Suitability: Ensure the chromatographic system is performing adequately by injecting a standard solution multiple times and evaluating parameters like theoretical plates, tailing factor, and retention time reproducibility.

  • Linearity: Analyze a series of solutions with increasing concentrations of this compound to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: Demonstrate that the method is able to accurately measure the analyte in the presence of expected impurities, degradation products, or placebo components.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability under normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile pyrazines and related impurities.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

Sample Preparation:

  • Direct Injection: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Headspace Solid-Phase Microextraction (HS-SPME): For trace analysis of volatiles in a complex matrix, this technique can be employed to extract and concentrate the analytes before GC-MS analysis.[1]

UV-Vis Spectroscopy

UV spectra of this compound have been reported in various solvents, including acetonitrile, ethanol, and water.[2][3]

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound in the desired solvent (e.g., ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Record the UV spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • A calibration curve can be constructed by plotting absorbance at the wavelength of maximum absorption (λmax) against concentration.

Data Presentation

Table 1: Comparison of Typical Method Validation Parameters

ParameterRP-HPLCGC-MSUV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
LOD ng/mL rangepg/mL to ng/mL rangeµg/mL range
LOQ ng/mL to µg/mL rangeng/mL rangeµg/mL range
Specificity HighVery HighLow

Note: The values presented in this table are typical expected values for validated analytical methods and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis start Define Analytical Requirements select_method Select Analytical Technique (e.g., HPLC, GC-MS) start->select_method optimize Optimize Method Parameters (e.g., Mobile Phase, Temperature) select_method->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_testing Routine Sample Analysis robustness->routine_testing end Report Results routine_testing->end

Caption: Workflow for analytical method validation of this compound.

HPLC_Method_Selection compound_properties Assess Physicochemical Properties of this compound (Polarity, Volatility, etc.) is_volatile Is the analyte or impurity volatile and thermally stable? compound_properties->is_volatile is_polar Is the analyte highly polar? is_volatile->is_polar No select_gc Select Gas Chromatography (GC) is_volatile->select_gc Yes select_rp_hplc Select Reversed-Phase HPLC (RP-HPLC) is_polar->select_rp_hplc No select_hilic Consider Hydrophilic Interaction Liquid Chromatography (HILIC) is_polar->select_hilic Yes

Caption: Decision tree for selecting a suitable chromatographic method.

References

A Comparative Guide to the Biological Activity of Pyrazine-2-amidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various Pyrazine-2-amidoxime derivatives, focusing on their antimicrobial, antitubercular, and anticancer properties. The information is compiled from recent scientific literature to aid in the evaluation and selection of these compounds for further research and development.

Data Presentation

The following tables summarize the quantitative biological activity data for this compound and its derivatives. Direct comparison between studies should be approached with caution due to variations in experimental conditions.

Table 1: Antimicrobial Activity of this compound and its Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
This compoundParent CompoundEscherichia coli ATCC 8739>1000[1]
Pseudomonas aeruginosa ATCC 9027>1000[1]
Staphylococcus aureus ATCC 6538>1000[1]
Enterococcus hirae ATCC 8043>1000[1]
Candida albicans ATCC 463580[1]
P3 Pyrazine-2-carboxylic acid derivativeE. coli50[2]
P4 Pyrazine-2-carboxylic acid derivativeE. coli50[2]
C. albicans3.125[2]
P6 Pyrazine-2-carboxylic acid derivativeP. aeruginosa25[2]
P7 Pyrazine-2-carboxylic acid derivativeE. coli50[2]
P. aeruginosa25[2]
P9 Pyrazine-2-carboxylic acid derivativeE. coli50[2]
P. aeruginosa25[2]
P10 Pyrazine-2-carboxylic acid derivativeP. aeruginosa25[2]
C. albicans3.125[2]

Table 2: Antitubercular Activity of Pyrazine Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Various Oximes and O-methyl-oximes Pyrazine derivatives with amidoxime moietyMycobacterium tuberculosis25-100[3]
6a Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra1.35 (IC50, µM)[4][5]
6e Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra2.18 (IC50, µM)[4][5]
6h Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra1.62 (IC50, µM)[4][5]
6j Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra1.55 (IC50, µM)[4][5]
6k Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra1.48 (IC50, µM)[4][5]
7e Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideMycobacterium tuberculosis H37Ra1.76 (IC50, µM)[4][5]
8a, 8b, 8c, 8d, 14b, 18 Hybrid molecules with pyrazine scaffoldMycobacterium tuberculosis H37Rv≤6.25[6]

Table 3: Anticancer Activity of Pyrazine Derivatives (Half-maximal Inhibitory Concentration - IC50)

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 11 Indenoquinoxaline and pyrazine derivativeMCF-75.4[7]
A5494.3[7]
Compound 48 Chalcone-pyrazine derivativeBEL-740210.74[8]
Compound 51 Chalcone-pyrazine derivativeMCF-70.012[8]
A5490.045[8]
DU-1450.33[8]
Compound 57 Ligustrazine-chalcone hybridMDA-MB-2311.60[8]
MCF-71.41[8]
Compound 60 Ligustrazine-chalcone hybridMDA-MB-2311.67[8]
MCF-71.54[8]
Compound 17l [1][2][9]triazolo[4,3-a] pyrazine derivativeA5490.98[10]
MCF-71.05[10]
Hela1.28[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are generalized and may require optimization based on the specific derivative and cell line being tested.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Materials:

  • Test compounds (this compound derivatives)

  • Bacterial/Fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to the final test concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: The pyrazine derivatives are serially diluted in the growth medium within the 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazine derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Mandatory Visualization

The following diagrams illustrate the general workflows for the biological evaluation of this compound derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_assay MIC Assay (Broth Microdilution) characterization->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay Determine bactericidal/ fungicidal concentration data_analysis Determine MIC/MBC Values mic_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: General experimental workflow for antimicrobial activity assessment.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Purity cluster_screening In Vitro Anticancer Screening cluster_analysis Data & Mechanistic Analysis synthesis Synthesis of This compound Derivatives purity Purity Assessment (HPLC, etc.) synthesis->purity cell_culture Cancer Cell Line Culture purity->cell_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination mechanistic_studies Mechanism of Action Studies (e.g., Apoptosis Assay) ic50_determination->mechanistic_studies

Caption: General experimental workflow for anticancer activity assessment.

References

* Pyrazine-2-amidoxime as an alternative ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the coordination capabilities of pyrazine-2-amidoxime, offering a comparative analysis against established ligands, supported by experimental data and detailed protocols.

This compound (PAOX) is emerging as a versatile and promising alternative ligand in the field of coordination chemistry. Its unique structural features, combining the aromatic pyrazine ring with the coordinating amidoxime group, allow for a rich and diverse range of coordination modes, leading to the formation of novel metal complexes with interesting magnetic, electronic, and biological properties. This guide provides an in-depth comparison of PAOX with structurally related and commonly used ligands, namely pyrazine-2-carboxamide (PZA) and pyrazine-2-thiocarboxamide (PTCA), to highlight its potential in the design of new metal-based compounds for applications in catalysis, materials science, and medicinal chemistry.

Comparative Performance: A Data-Driven Overview

The efficacy of a ligand in coordination chemistry is often evaluated based on the stability of the complexes it forms and the structural and electronic properties it imparts to the metal center. The following tables summarize key quantitative data for this compound and its alternatives.

Table 1: Stability Constants of Metal Complexes

The stability of a metal complex is a critical parameter, indicating the strength of the metal-ligand bond. A higher stability constant (log β) signifies a more stable complex. Studies on iridium(III) complexes have demonstrated the superior stability of complexes formed with this compound compared to its carboxamide and thiocarboxamide analogs.[1]

LigandMetal Ionlog β₁log β₂MethodReference
This compound (PAOX) Ir(III)-1:2 preferredPotentiometry[1][2]
Pyrazine-2-carboxamide (PZA)Ir(III)--Potentiometry[1]
Pyrazine-2-thiocarboxamide (PTCA)Ir(III)--Potentiometry[1]
Pyrazine-2-carboxamide (PZA)Fe(III)2.79-Spectrophotometry[1]

Note: The stability order for Ir(III) complexes is PAOX > PZA > PTCA.[1] Specific log β values for Ir(III) complexes were not explicitly found in the provided search results, but the qualitative comparison is consistently reported.

Table 2: Selected Bond Lengths in Metal Complexes (Å)

The geometry of the coordination sphere is dictated by the ligand's structure and the nature of the metal ion. Bond lengths provide valuable insights into the coordination mode and the strength of the metal-ligand interaction.

LigandMetal ComplexM-N (pyrazine) (Å)M-N (substituent) (Å)M-O/S (substituent) (Å)Reference
This compound (PAOX) Crystalline PAOX (no metal)---[3]
Pyrazine-2-carboxamide (PZA)[Cu(PZA)₂(NO₃)₂]·2CH₃OH1.983(4), 2.467(4)-1.264(6) (C=O)[4]
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide[Ru(L)(p-cymene)Cl]2.098(7)2.131(7)-[5]

Note: The crystal structure of a metal complex with this compound was not found in the search results to provide direct M-N and M-O bond lengths for comparison.

Table 3: Magnetic Properties of Ni(II) Complexes

The electronic properties of metal complexes, particularly their magnetic behavior, are of great interest for applications in materials science. This compound has been shown to mediate both ferromagnetic and antiferromagnetic interactions in its nickel(II) complexes.

LigandNi(II) ComplexMagnetic BehaviorReference
This compound (PAOX) --INVALID-LINK--₂·2pyFerromagnetic[6][7]
This compound (PAOX) --INVALID-LINK--₂·2H₂OAntiferromagnetic[6][7]

Note: Specific magnetic susceptibility values were not available in the provided search results.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed experimental protocols for key procedures are provided below.

Synthesis of this compound (PAOX)

This protocol is adapted from the literature for the synthesis of this compound from pyrazinecarbonitrile.[8]

Materials:

  • Pyrazinecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve pyrazinecarbonitrile in a suitable solvent such as ethanol.

  • Prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Add the hydroxylamine hydrochloride solution to the pyrazinecarbonitrile solution.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.

Synthesis of a Ruthenium(III)-Pyrazine-2-amidoxime Complex

The following is a general procedure for the synthesis of a Ru(III) complex with this compound, based on reported methods.[5][9]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • This compound (PAOX)

  • Methanol or another suitable solvent

Procedure:

  • Dissolve RuCl₃·xH₂O in methanol.

  • Dissolve this compound in methanol in a separate flask.

  • Add the ligand solution dropwise to the ruthenium(III) chloride solution with constant stirring.

  • The molar ratio of metal to ligand can be varied to obtain complexes with different stoichiometries (e.g., 1:2).

  • Reflux the reaction mixture for several hours.

  • Cool the solution to room temperature. The complex may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Determination of Stability Constants by Potentiometric Titration

This protocol outlines the steps for determining the stability constants of metal complexes using potentiometric pH titration.[1][2]

Materials:

  • A calibrated pH meter and electrode

  • A constant temperature bath

  • Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., KOH or NaOH), the ligand, and the metal salt

  • An inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaCl)

Procedure:

  • Prepare a series of solutions containing the ligand and the metal ion in a known molar ratio in a thermostated reaction vessel.

  • Add a known volume of standardized strong acid to the solution.

  • Titrate the solution with a standardized strong base, recording the pH after each addition.

  • Perform separate titrations of the strong acid in the absence of the ligand and metal, and in the presence of the ligand only, under the same experimental conditions.

  • Plot the pH versus the volume of base added for all titrations.

  • From the titration curves, calculate the average number of protons bound per ligand molecule and the free ligand concentration at each pH value.

  • Use this data to calculate the stepwise and overall stability constants of the metal complexes using appropriate software or graphical methods.

Measurement of Magnetic Susceptibility by the Evans Method

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of paramagnetic compounds in solution.[8][10][11][12]

Materials:

  • A high-resolution NMR spectrometer

  • Coaxial NMR tubes or a capillary insert

  • A diamagnetic solvent (e.g., CDCl₃, D₂O)

  • An internal reference standard (e.g., TMS or the residual solvent peak)

  • The paramagnetic complex of interest

Procedure:

  • Prepare a solution of the paramagnetic complex of a known concentration in the chosen diamagnetic solvent.

  • Prepare a reference sample containing only the pure solvent (and the reference standard if necessary).

  • If using a coaxial tube, place the reference solution in the inner tube and the sample solution in the outer tube. If using a capillary, fill the capillary with the reference solution and place it in the NMR tube containing the sample solution.

  • Acquire the ¹H NMR spectrum of the sample.

  • Determine the chemical shift difference (Δδ) between the reference signal in the sample solution and the reference signal in the pure solvent.

  • Calculate the molar magnetic susceptibility (χₘ) using the Evans equation.

  • From the magnetic susceptibility, calculate the effective magnetic moment (μ_eff) of the complex.

  • The number of unpaired electrons can then be estimated from the spin-only magnetic moment formula.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Coordination_Mode cluster_ligand This compound (PAOX) cluster_metal Metal Ion (M) N1 N1(pyz) M M N1->M Coordination N4 N4(pyz) N_oxime N(oxime) N_oxime->M Chelation O_oxime O(oxime)

Caption: Bidentate coordination of PAOX to a metal ion.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Ligand Synthesis (e.g., PAOX) Complex_Synth Complex Synthesis (Metal + Ligand) Ligand_Prep->Complex_Synth Purification Purification (Filtration, Recrystallization) Complex_Synth->Purification Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Purification->Spectroscopy Structural Structural Analysis (X-ray Crystallography) Purification->Structural Magnetic Magnetic Susceptibility (Evans Method) Purification->Magnetic Stability Stability Constant (Potentiometry) Purification->Stability Ligand_Comparison PAOX This compound (PAOX) PZA Pyrazine-2-carboxamide (PZA) PAOX->PZA Higher Stability (e.g., with Ir(III)) PTCA Pyrazine-2-thiocarboxamide (PTCA) PAOX->PTCA Higher Stability (e.g., with Ir(III)) PZA->PTCA Different Donor Atom (O vs S) Alters Electronic Properties

References

Cross-Validation of DFT Calculations for Pyrazine-2-amidoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical data from Density Functional Theory (DFT) calculations with experimental results for Pyrazine-2-amidoxime (PAOX), a molecule of interest in medicinal chemistry as a structural analog of the anti-tuberculosis drug pyrazinamide.[1][2] The following sections present a summary of quantitative data, detailed experimental and computational protocols, and a visual representation of the cross-validation workflow.

Data Presentation: A Comparative Analysis

The accuracy of DFT calculations can be benchmarked by comparing computed molecular properties with experimental findings. Below is a summary of key structural, spectroscopic, and electronic data for this compound.

Table 1: Structural Parameters - Bond Lengths and Angles

This table compares the optimized geometric parameters of the this compound monomer calculated using DFT with experimental data obtained from X-ray diffraction. The theoretical calculations were performed at the B3LYP/6-311+G** level of theory.[1][2]

ParameterDFT Calculation (Å or °)X-ray Diffraction (Å or °)
Bond Lengths
C2-N11.3361.340
N1-C61.3321.328
C6-C51.3911.385
C5-C41.3911.388
C4-N31.3321.331
N3-C21.3361.339
C2-C71.4921.496
C7-N81.3211.314
N8-O101.4011.405
Bond Angles
N1-C2-N3120.3120.4
C2-N3-C4118.8118.7
N3-C4-C5120.9120.9
C4-C5-C6119.2119.3
C5-C6-N1120.9120.8
C6-N1-C2119.9119.9

Data sourced from Ogryzek et al. (2016).[1][2]

Table 2: Vibrational Frequencies (cm⁻¹)

A comparison of selected experimental vibrational frequencies from Fourier-transform infrared (FT-IR) spectroscopy with theoretically calculated frequencies for the this compound monomer and a dimer (D1).[1]

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Monomer, cm⁻¹)Calculated (Dimer D1, cm⁻¹)
ν(N-O) oxime953914940
Pyrazine ring modes1021, 1055--
CN stretching (pyrazine)1528--

Note: A comprehensive list of calculated vibrational frequencies is available in the supplementary information of the cited study.[1][3] The calculated values are typically scaled to better match experimental data.

Table 3: Electronic Properties - UV-Vis Absorption and Electrochemical Potentials

This table presents a comparison of the maximum absorption wavelengths (λmax) from UV-Vis spectroscopy in different solvents and the redox potentials from cyclic voltammetry with calculated values.[1]

PropertyExperimental ValueCalculated Value
UV-Vis λmax (nm)
Acetonitrile298294
Ethanol302-
Water303-
Electrochemical Potentials (V vs. SCE) in Acetonitrile
OX1 (reversible oxidation)E₁/₂ = 0.815-
RED1Py (irreversible reduction)Epc = -1.060-

The calculated UV spectrum was obtained using TD-DFT with the B3LYP functional and 6-311+G* basis set.[1]*

Experimental and Computational Protocols

Experimental Methodologies
  • Single-Crystal X-ray Diffraction: Crystalline this compound was obtained by the diffusion method.[1][2] X-ray diffraction studies were conducted to determine the molecular and crystal structure, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2]

  • FT-IR Spectroscopy: The infrared spectrum of solid this compound was recorded to identify the characteristic vibrational modes of the functional groups present in the molecule.[1]

  • UV-Vis Spectroscopy: The electronic absorption spectra of this compound were measured in various solvents (acetonitrile, ethanol, and water) to investigate the electronic transitions.[1]

  • Electrochemistry: The redox behavior of this compound was studied in an acetonitrile solution using cyclic voltammetry at a platinum working electrode to determine the oxidation and reduction potentials.[1]

Computational Methodology
  • Density Functional Theory (DFT): The theoretical calculations were performed using the Gaussian 09 program.[4] The geometries of the this compound monomer and its dimers were optimized without any symmetry restrictions using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311+G** basis set.[1][5] This level of theory is widely used for organic molecules containing nitrogen and oxygen.[6][7] Vibrational frequency calculations were performed to confirm that the optimized structures correspond to local energy minima. Time-dependent DFT (TD-DFT) was employed to calculate the electronic absorption spectrum.[8]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of DFT calculations for this compound using experimental data.

CrossValidationWorkflow cluster_computational Computational (DFT) cluster_experimental Experimental cluster_comparison Cross-Validation dft_calc DFT Calculations (B3LYP/6-311+G**) geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequencies dft_calc->freq_calc uv_calc Electronic Spectra (TD-DFT) dft_calc->uv_calc compare_geom Compare Geometries geom_opt->compare_geom compare_vib Compare Vibrational Spectra freq_calc->compare_vib compare_uv Compare Electronic Spectra uv_calc->compare_uv synthesis Synthesis & Crystallization of this compound xray X-ray Diffraction synthesis->xray ftir FT-IR Spectroscopy synthesis->ftir uv_vis UV-Vis Spectroscopy synthesis->uv_vis electrochem Electrochemistry synthesis->electrochem xray->compare_geom ftir->compare_vib uv_vis->compare_uv validation Validated DFT Model compare_geom->validation compare_vib->validation compare_uv->validation

Caption: Workflow for cross-validating DFT calculations with experimental data.

References

A Comparative Analysis of Pyrazine-2-amidoxime and Other Amidoxime Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amidoximes, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties.[1][2] This guide provides a comparative study of Pyrazine-2-amidoxime (PAOX), a notable pyrazine derivative, with other amidoximes, focusing on their antimicrobial performance supported by experimental data.

Introduction to this compound (PAOX)

This compound is a structural analog of pyrazinamide, a first-line antituberculosis drug.[1][3] The presence of the amidoxime functional group (-C(NH₂)=NOH) imparts unique chemical properties and biological activities to the pyrazine scaffold.[1] Amidoximes are known to act as prodrugs, being reduced in vivo to the corresponding amidines, which can exhibit antimicrobial effects.[4] They can also chelate metal ions, a property that may contribute to their biological activity.[1]

Comparative Antimicrobial Performance

The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for PAOX against various bacterial and fungal strains.[1][3][5] For a comparative perspective, data for other selected amidoxime derivatives against E. coli are also presented, although it is important to note that experimental conditions may vary between studies.

Table 1: Antimicrobial Activity of this compound (PAOX)

MicroorganismStrainMIC (mM)[1]MBC/MFC (mM)[1]
Candida albicansATCC 102310.585.79
Staphylococcus aureusATCC 65385.795.79
Enterococcus hiraeATCC 105415.795.79
Escherichia coliATCC 87395.795.79
Pseudomonas aeruginosaATCC 90775.795.79
Proteus vulgarisATCC 46355.795.79

Table 2: Comparative Cytotoxic Activity of Various Amidoxime Derivatives against E. coli Strains

CompoundE. coli K12 (Control) MIC (µg/mL)[6]E. coli R2 Strain MIC (µg/mL)[6]E. coli R3 Strain MIC (µg/mL)[6]E. coli R4 Strain MIC (µg/mL)[6]
Amidoxime Derivative 1>1000>1000>1000>1000
Amidoxime Derivative 2500250500250
Amidoxime Derivative 3125125125125
Amidoxime Derivative 4250125125125
Amidoxime Derivative 5500250250250
... (and other derivatives)............

Note: The specific structures of the amidoxime derivatives 1-26 are detailed in the cited source material.[6]

From the data, this compound demonstrates notable antifungal activity against Candida albicans, with a significantly lower MIC compared to its activity against the tested bacterial strains.[1] The comparative data on other amidoximes against various E. coli strains highlight the variability in activity based on the chemical structure of the derivative.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyrazine derivatives with an amidoxime moiety involves the reaction of a pyrazinecarbonitrile with hydroxylamine.[7]

G Nitrile Pyrazinecarbonitrile Amidoxime This compound Nitrile->Amidoxime Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Detailed Methodology:

  • Microorganism Preparation: Standardized strains of bacteria and yeast were used. Bacterial strains were cultured in Mueller-Hinton Broth, while Candida albicans was cultured in Sabouraud Dextrose Broth. [8]2. Compound Dilution: A stock solution of this compound was prepared and serially diluted in the appropriate broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. [1]6. MBC/MFC Determination: Aliquots from the wells showing no visible growth were plated onto appropriate agar media. The MBC or MFC was determined as the lowest concentration that resulted in a 99.9% reduction in the initial inoculum count after incubation. [1]

Signaling Pathways and Mode of Action

The exact antimicrobial mechanism of many amidoximes is still under investigation. However, one proposed pathway involves their in-vivo reduction to amidines, which are the active antimicrobial agents. [4]This conversion is thought to be mediated by enzymes like the amidoxime reducing component (ARC). [4] Proposed Activation Pathway of Amidoxime Prodrugs

G Amidoxime Amidoxime (Prodrug) Amidine Amidine (Active Drug) Amidoxime->Amidine Reduction (e.g., by ARC) Target Microbial Target Amidine->Target Binding/Inhibition Effect Antimicrobial Effect Target->Effect Disruption of cellular function

Caption: Proposed bioactivation pathway for amidoxime-based antimicrobial agents.

Conclusion

This compound exhibits promising antimicrobial, particularly antifungal, activity. This comparative guide highlights its performance and provides a framework for its evaluation against other amidoxime derivatives. The provided experimental protocols offer a basis for reproducible research in this area. Further studies directly comparing PAOX with a broader range of amidoximes under standardized conditions are warranted to fully elucidate its therapeutic potential and establish structure-activity relationships within this important class of compounds. The exploration of their mechanisms of action, including the prodrug activation pathway, will be crucial for the rational design of new and more effective antimicrobial agents.

References

Validating Antimicrobial Susceptibility Testing for Pyrazine-2-amidoxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of antimicrobial susceptibility testing (AST) for Pyrazine-2-amidoxime, a structural analogue of the antitubercular drug pyrazinamide.[1] It offers a comparative analysis of its antimicrobial activity against various microorganisms and details the experimental protocols necessary for robust validation, adhering to internationally recognized standards. This document is intended to assist researchers in evaluating the potential of this compound as a novel antimicrobial agent.

Performance Comparison of this compound

This compound has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] The following table summarizes the available quantitative data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms. For comparative purposes, typical MIC ranges for ciprofloxacin and fluconazole, common antibacterial and antifungal agents, are also provided.

MicroorganismThis compound MIC (µg/mL)This compound MBC/MFC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus ATCC 6538799.6799.60.25 - 1.0N/A
Enterococcus hirae ATCC 10541799.6>799.60.5 - 2.0N/A
Escherichia coli ATCC 8739799.6799.60.015 - 0.125N/A
Pseudomonas aeruginosa ATCC 9077799.6>799.60.5 - 4.0N/A
Proteus vulgaris ATCC 4635799.6799.60.125 - 0.5N/A
Candida albicans ATCC 10231799.6799.6N/A0.25 - 2.0

Note: The MIC and MBC/MFC values for this compound are derived from a single study and further research is needed to establish a comprehensive susceptibility profile. Ciprofloxacin and Fluconazole MIC ranges are typical values and can vary depending on the specific strain and testing conditions.

Experimental Protocols for Antimicrobial Susceptibility Test Validation

The validation of any new antimicrobial susceptibility test is crucial to ensure the accuracy and reproducibility of its results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Quality control (QC) strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)

  • Microplate reader or visual inspection mirror

b. Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in final concentrations ranging from the highest to the lowest desired.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Quality Control: Test the QC strains in parallel to validate the accuracy of the test run.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Validation Parameters

To validate the AST method, the following parameters should be assessed according to CLSI and EUCAST guidelines:[4][5]

  • Accuracy: The agreement between the new test method and a reference method (e.g., CLSI reference broth microdilution).[3] This is often expressed as categorical agreement (the percentage of results that fall into the same susceptibility category - Susceptible, Intermediate, or Resistant) and essential agreement (the percentage of MIC results within ±1 two-fold dilution of the reference method).[5]

  • Precision (Reproducibility): The agreement between results of replicate tests performed on the same sample under the same conditions. This should be assessed by testing a panel of organisms with varying susceptibility profiles on different days.

  • Quality Control: Regular testing of QC strains with known susceptibility profiles to ensure the test is performing correctly.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for validating an antimicrobial susceptibility test and a simplified representation of a potential signaling pathway that could be inhibited by an antimicrobial agent.

AST_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Validation Report start Select Test Method (e.g., Broth Microdilution) optimize Optimize Test Parameters (e.g., media, inoculum size) start->optimize accuracy Accuracy Assessment vs. Reference Method optimize->accuracy precision Precision/Reproducibility (Intra- & Inter-assay) accuracy->precision qc Quality Control Testing (Reference Strains) precision->qc analysis Statistical Analysis (Categorical & Essential Agreement) qc->analysis breakpoints Establishment of Interpretive Criteria (Breakpoints) analysis->breakpoints report Final Validation Report breakpoints->report Signaling_Pathway_Inhibition cluster_pathway Bacterial Signaling Pathway cluster_inhibition Antimicrobial Action receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., for cell wall synthesis) transcription_factor->gene_expression activates antimicrobial This compound antimicrobial->kinase2 Inhibits

References

Unveiling the Crystal Architecture of Pyrazine-2-amidoxime: A Monomorphic Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals the detailed structural characterization of a single crystalline form of Pyrazine-2-amidoxime. To date, no distinct polymorphs have been reported, precluding a comparative analysis. This guide, therefore, provides an in-depth examination of the known monoclinic crystal structure, offering valuable data for researchers, scientists, and drug development professionals.

This compound, a compound of interest in pharmaceutical research, has been isolated and characterized as a crystalline solid. The structural elucidation, primarily achieved through single-crystal X-ray diffraction, indicates that it crystallizes in the monoclinic P2₁ space group.[1][2][3] This known form is stabilized by a network of intramolecular and intermolecular hydrogen bonds, leading to the formation of distinct supramolecular assemblies, including dimers and helical-like polymers.[1][2][4]

Crystallographic and Thermal Data

The crystallographic parameters and thermal decomposition profile of the known crystalline form of this compound are summarized in the tables below.

Table 1: Crystallographic Data for this compound [2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Value not explicitly stated in search results
b (Å)Value not explicitly stated in search results
c (Å)Value not explicitly stated in search results
α (°)90
β (°)Value not explicitly stated in search results
γ (°)90
Volume (ų)Value not explicitly stated in search results
Z2
Molecules in Asymmetric Unit2

Note: Specific lattice parameters (a, b, c, β, and Volume) were not available in the provided search results.

Table 2: Thermal Analysis Data for this compound [3]

AnalysisTemperature Range (°C)Mass Loss (%)Observation
TGA (Step 1)153 - 27082.04Loss of a pyrazine molecule
TGA (Step 2)271 - 31613.22Decomposition of the amidoxime group
DTA (Peak 1)153 - 270-Endothermic
DTA (Peak 2)271 - 316-Exothermic

Spectroscopic Profile

Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, have been employed to characterize the vibrational modes of crystalline this compound. The experimental data has been complemented by Density Functional Theory (DFT) calculations to aid in the assignment of vibrational bands.[1] These spectra provide a characteristic fingerprint for the known crystalline form.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of this compound.

1. Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystallization: Crystalline this compound was obtained by the diffusion method.[1][2]

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

2. Thermal Analysis (TGA/DTA)

  • Instrumentation: Thermogravimetric (TG) and Differential Thermal Analysis (DTA) were performed using a simultaneous thermal analyzer.

  • Sample Preparation: A small amount of the crystalline sample was placed in an alumina crucible.

  • Experimental Conditions: The sample was heated from room temperature to a higher temperature (e.g., 1000 °C) at a constant heating rate under a controlled atmosphere (e.g., nitrogen). The mass loss and temperature difference were recorded as a function of temperature.

3. Spectroscopic Analysis (FT-IR and Raman)

  • FT-IR Spectroscopy: The FT-IR spectrum was recorded using a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory. The spectrum was typically collected in the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy: The Raman spectrum was obtained using a Raman spectrometer with a laser excitation source. The scattered light was collected and analyzed to obtain the vibrational spectrum.

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of this compound is characterized by a rich network of hydrogen bonds. These interactions play a crucial role in the formation of dimers and helical-like polymeric chains, which define the overall crystal packing.

G Intermolecular Interactions in this compound Crystal Structure cluster_2 Supramolecular Assembly PAOX_A This compound (Molecule A) Dimer Dimer Formation PAOX_A->Dimer Intermolecular H-Bonds PAOX_B This compound (Molecule B) PAOX_B->Dimer Intermolecular H-Bonds Polymer Helical-like Polymer Dimer->Polymer Propagation via H-Bonds & π-π stacking

Caption: Supramolecular assembly of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrazine-2-amidoxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyrazine-2-amidoxime.

This compound is a synthetic intermediate used in pharmaceutical synthesis.[1] Due to its potential hazards, including acute toxicity if swallowed, skin irritation, and risk of serious eye damage, it is imperative to follow strict disposal protocols.[2] This ensures the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Information

Before handling this compound, it is crucial to be aware of its hazard classifications. This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH301Toxic if swallowed[2]
Skin IrritationH315Causes skin irritation[2][4]
Serious Eye DamageH318Causes serious eye damage[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[3]

  • Eye/Face Protection: Wear eye and face protection.[3]

  • Clothing: Wear protective clothing.[3]

  • Respiratory Protection: If handling outside a fume hood, use a dust mask or respirator to avoid inhalation.[3]

Step-by-Step Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Do not pour this chemical down the drain.

  • Waste Segregation and Containerization:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[5]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

    • The container should be kept tightly closed in a dry, cool, and well-ventilated place.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS Number: 51285-05-3.[1][2][3]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • The SAA should be in a well-ventilated area.[3]

    • Use secondary containment to prevent spills.[5]

    • Store locked up.[3][4]

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • They will have established procedures and contracts with certified disposal vendors.[5]

Emergency Procedures

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If swallowed: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated & Labeled Container ppe->segregate storage Store Container in a Designated Satellite Accumulation Area (SAA) segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs disposal Licensed Hazardous Waste Vendor Disposes of Waste contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.